(3-Methoxynaphthalen-1-yl)boronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(3-methoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIWXMRNVBLGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631117 | |
| Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219834-94-3 | |
| Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxynaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxynaphthalen-1-yl)boronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science, primarily serving as a key building block in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile compound. We delve into the prevalent synthetic methodologies, offering detailed, field-proven protocols and exploring the mechanistic rationale behind experimental choices. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the title compound, ensuring purity and structural confirmation. Finally, we touch upon its utility, with a focus on its application in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis.
Introduction: The Significance of this compound
Arylboronic acids are a class of organoboron compounds that have revolutionized the landscape of organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as indispensable tools for chemists.[1] Among these, this compound, with its methoxy-substituted naphthalene core, offers a unique structural motif. The naphthalene scaffold is prevalent in numerous biologically active molecules and functional materials, and the methoxy group can modulate the electronic properties and metabolic stability of derivative compounds.
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common features in many pharmaceutical agents. The ability to introduce the 3-methoxynaphthalen moiety with high precision makes this boronic acid a sought-after reagent in drug discovery programs and for the synthesis of advanced organic materials.
Synthetic Methodologies: Crafting the Molecule
The synthesis of arylboronic acids can be achieved through several reliable methods. The most common and scalable approaches involve the reaction of an organometallic species with a borate ester. Below, we detail two robust protocols for the preparation of this compound.
Synthesis via Grignard Reaction
The Grignard-based approach is a classic and widely used method for the synthesis of arylboronic acids.[3] It involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.
Starting Material: 1-Bromo-3-methoxynaphthalene
Overall Reaction:
Experimental Protocol: Grignard-based Synthesis
Materials:
-
1-Bromo-3-methoxynaphthalene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (the disappearance of the iodine color and gentle reflux are indicative of initiation).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula, maintaining the temperature below -60 °C. The slow addition and low temperature are crucial to prevent the formation of diarylborinic acid and triarylborane byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Synthesis via Lithiation-Borylation
An alternative and often higher-yielding method involves a lithium-halogen exchange followed by borylation.[4] This method is particularly useful for substrates that are sensitive to the conditions of Grignard reagent formation.
Starting Material: 1-Bromo-3-methoxynaphthalene
Overall Reaction:
Experimental Protocol: Lithiation-Borylation Synthesis
Materials:
-
1-Bromo-3-methoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Lithiation:
-
Under an inert atmosphere, dissolve 1-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Borylation:
-
To the aryllithium solution, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. The use of the bulkier triisopropyl borate can help to minimize over-addition.[5]
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.
-
Follow the same workup procedure as described in the Grignard method (Section 2.1, step 3).
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Organometallic intermediates (Grignard and organolithium reagents) are highly reactive towards oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent their decomposition.
-
Anhydrous Solvents: Water reacts with and destroys organometallic reagents. Therefore, all solvents and glassware must be scrupulously dried.
-
Low Temperatures: The borylation step is performed at low temperatures (-78 °C) to control the reactivity of the organometallic reagent and prevent multiple additions to the boron center, which would lead to the formation of undesired byproducts.[6]
-
Acidic Workup: The hydrolysis of the intermediate borate ester to the final boronic acid is facilitated by acidic conditions.
Purification
Crude arylboronic acids often contain impurities such as boroxine (the cyclic anhydride) and homo-coupled biaryls. Several methods can be employed for purification:
-
Recrystallization: This is often the most effective method for obtaining high-purity this compound. A suitable solvent system can be determined empirically, but mixtures of ethers and hexanes, or water, are often effective.[7]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic organic impurities. The aqueous layer containing the boronate salt is then acidified to regenerate the pure boronic acid, which can be extracted with an organic solvent.
-
Silica Gel Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and tendency to streak. A mobile phase containing a small amount of a polar solvent like methanol or acetic acid may be necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BO₃ | [8] |
| Molecular Weight | 202.02 g/mol | [8] |
| Appearance | Typically a white to off-white solid | General knowledge |
Spectroscopic Data (Expected)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methoxy protons, and the acidic protons of the boronic acid group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | m | - |
| -OCH₃ | ~3.9 | s | - |
| -B(OH)₂ | 4.5 - 6.0 (broad) | s | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbon atoms of the naphthalene ring and the methoxy group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic C-B | 120 - 140 (potentially broad) |
| Aromatic C | 110 - 160 |
| -OCH₃ | ~55 |
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 (broad) | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |
| B-O stretch | 1300 - 1400 | Strong |
| C-O stretch (ether) | 1200 - 1300 | Strong |
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.
| Technique | Expected m/z |
| ESI-MS (-) | [M-H]⁻ at 201.01 |
| High-Resolution MS | Calculated for C₁₁H₁₁BO₃: 202.0801 |
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Grignard-based synthesis of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Boronic acids : preparation and applications in organic synthesis and medicine | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 7. Synthesis of benzo- and naphthoquinonyl boronic acids: exploring the Diels-Alder reactivity. | Semantic Scholar [semanticscholar.org]
- 8. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Applications of (3-Methoxynaphthalen-1-yl)boronic acid
Introduction
(3-Methoxynaphthalen-1-yl)boronic acid is a key organoboron compound widely utilized in modern organic synthesis. As a derivative of naphthalene, its rigid, aromatic structure makes it a valuable building block for creating complex molecular architectures. Boronic acids, as a class, are distinguished by their stability, low toxicity, and remarkable versatility, primarily as nucleophilic partners in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to effectively incorporate it into synthetic workflows for creating novel pharmaceuticals, agrochemicals, and advanced materials. The discussion emphasizes the causality behind experimental choices and provides robust, self-validating protocols for its synthesis and application.
Compound Identification and Molecular Structure
The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 219834-94-3 | [2][3] |
| Molecular Formula | C₁₁H₁₁BO₃ | [1][2] |
| Molecular Weight | 202.02 g/mol | [1][2] |
| Canonical SMILES | B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | [2] |
| InChI Key | SEIWXMRNVBLGPH-UHFFFAOYSA-N | [2] |
Figure 1. 2D molecular structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a reagent are critical determinants of its handling, reactivity, and application scope. The data presented below are a combination of predicted and experimental values from reliable chemical data sources.
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | Based on typical appearance of aryl boronic acids. |
| Melting Point | Not experimentally determined in cited sources. | Isomers like (2-methoxynaphthalen-1-yl)boronic acid have a melting point of 125-130 °C. |
| Boiling Point | 424.6 ± 47.0 °C | Predicted value. |
| Density | 1.23 ± 0.1 g/cm³ | Predicted value. |
| Solubility | Generally soluble in ethers (THF, dioxane), ketones (acetone), and alcohols (methanol). Moderate solubility in chloroform and low solubility in non-polar hydrocarbon solvents like hexanes. | Phenylboronic acid shows this general solubility trend.[3] The polarity of the naphthalene core suggests similar behavior. |
Chemical Properties
| Property | Value | Notes |
| pKa | 8.29 ± 0.30 | Predicted value. This acidity is crucial for its activation with a base in Suzuki-Miyaura coupling. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Recommended to prevent dehydration to the corresponding boroxine anhydride and potential degradation. |
Spectroscopic Characterization (Expected)
While experimental spectra for this specific compound are not available in the cited literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and established principles of NMR spectroscopy.
-
¹H NMR Spectroscopy:
-
Aromatic Region (approx. 7.0-8.5 ppm): Six distinct signals corresponding to the six protons on the naphthalene ring system are expected. Their multiplicities (singlets, doublets, triplets) will depend on their coupling with adjacent protons.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is expected around 3.9-4.1 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet integrating to 2H is expected. Its chemical shift is highly variable and depends on solvent, concentration, and water content.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Region (approx. 110-160 ppm): Ten distinct signals for the ten unique carbons of the naphthalene core are expected. The carbon attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation. The carbon attached to the methoxy group (C-O) will appear downfield.
-
Methoxy Carbon (-OCH₃): A sharp signal is expected around 55-60 ppm.
-
Synthesis and Purification
The most reliable and common method for synthesizing aryl boronic acids is through the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by aqueous workup.
Principle of Synthesis
The synthesis begins with the formation of a Grignard reagent from 1-bromo-3-methoxynaphthalene. This organomagnesium species acts as a potent nucleophile, attacking the electrophilic boron atom of trimethyl borate. The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid product. This method is highly effective and adaptable for a wide range of aryl halides.[1][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Representative Synthesis Protocol
This protocol is adapted from a standard, validated procedure for a similar naphthyl boronic acid and represents a reliable method for laboratory synthesis.[1]
-
Apparatus Setup: A three-necked flask is flame-dried under a nitrogen atmosphere and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation:
-
Charge the flask with magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a small portion of a solution of 1-bromo-3-methoxynaphthalene (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (indicated by heat and color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation Reaction:
-
In a separate flame-dried flask, prepare a solution of trimethyl borate (1.1 eq) in anhydrous THF.
-
Cool this solution to -10 °C using an ice-salt bath.
-
Transfer the prepared Grignard reagent to the dropping funnel and add it dropwise to the cold trimethyl borate solution over 30 minutes, maintaining the temperature below -5 °C. A white precipitate will form.
-
-
Hydrolysis and Workup:
-
After stirring for an additional 15 minutes, quench the reaction by adding chilled aqueous acid (e.g., 1 M HCl) until the solution is acidic.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) to obtain pure this compound.
-
Chemical Reactivity and Key Applications
The synthetic utility of this compound is dominated by its role as a key partner in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyenes by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[5][6] This reaction is prized for its high functional group tolerance, mild conditions, and the low toxicity of its boron-containing reagents and byproducts.[7]
The reaction proceeds via a well-established catalytic cycle involving three key steps:[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻). This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for using this compound in a typical cross-coupling reaction.
-
Reagent Preparation: To a reaction vessel, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution:
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired biaryl product.
-
Conclusion
This compound stands as a highly effective and versatile reagent in the toolkit of the modern synthetic chemist. Its well-defined physicochemical properties, combined with its predictable and robust reactivity in the Suzuki-Miyaura coupling, make it an indispensable building block for the construction of complex biaryl systems. A thorough understanding of its synthesis, handling, and mechanistic role empowers researchers to leverage its full potential in the design and execution of innovative synthetic strategies, particularly within the realms of pharmaceutical discovery and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 219834-94-3(this compound) | Kuujia.com [kuujia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
(3-Methoxynaphthalen-1-yl)boronic acid CAS number 219834-94-3
Foreword: The Strategic Value of Naphthalene Scaffolds
In the landscape of modern medicinal chemistry, the naphthalene core is a privileged scaffold. Its rigid, bicyclic aromatic structure serves as a versatile anchor for constructing complex molecular architectures that can effectively probe the binding sites of biological targets. When functionalized with a boronic acid, the 3-methoxynaphthalene moiety becomes a powerful building block, primed for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of (3-Methoxynaphthalen-1-yl)boronic acid, moving from its fundamental properties and synthesis to its practical application and characterization, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This compound is a solid at room temperature, and like many arylboronic acids, requires careful handling.
Key Physicochemical Data
The following data, derived from computed sources, provides a quantitative profile of the molecule.[1]
| Property | Value | Source |
| CAS Number | 219834-94-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₁BO₃ | PubChem[1] |
| Molecular Weight | 202.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Safety, Handling, and Storage
As with all boronic acids, proper laboratory practice is essential. The compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[2]
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Take measures to prevent the build-up of electrostatic charge.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; desiccated storage is recommended to maintain the integrity of the acid form.
Synthesis of this compound
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the aryl bromide precursor to the final boronic acid product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the conversion of 1-Bromo-3-methoxynaphthalene to the target boronic acid. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Bromo-3-methoxynaphthalene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate occurs during this step.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with cold hexanes to afford the pure this compound.
Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized material. While experimental spectra for this specific compound are not widely published, a reliable prediction can be made based on established NMR principles and data from close structural analogues.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene core and the singlet for the methoxy group. The chemical shifts (δ, ppm) are predicted relative to a standard solvent residue peak.
-
Aromatic Region (δ 7.0 - 8.5 ppm): The naphthalene ring will display a series of doublets, triplets, or multiplets corresponding to the 6 aromatic protons. The proton at the C8 position is expected to be the most downfield due to steric compression (peri effect). The protons adjacent to the methoxy group (C2 and C4) will be shifted upfield.
-
Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3 protons is expected for the -OCH₃ group.
-
Boronic Acid Protons (δ 4.5 - 8.0 ppm, broad): The B(OH)₂ protons often appear as a broad singlet and can exchange with water present in the solvent, sometimes making them difficult to observe.
Predicted ¹³C NMR Spectrum
The carbon NMR provides a map of the carbon skeleton.
-
Aromatic Region (δ 105 - 160 ppm): Eleven distinct signals are expected.
-
C-OMe (C3): The carbon attached to the methoxy group will be significantly shielded and appear far downfield, likely around δ 155-160 ppm.
-
Quaternary Carbons: The other quaternary carbons (C1, C4a, C8a) will show distinct chemical shifts. The C1 carbon directly attached to the boron atom (ipso-carbon) is often observed as a very broad signal or may not be detected at all due to quadrupolar relaxation from the adjacent boron atom.[4][5]
-
CH Carbons: The remaining six CH carbons of the naphthalene ring will appear in the typical aromatic region.
-
-
Methoxy Carbon (δ ~55 ppm): A sharp signal for the -OCH₃ carbon is expected.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a C(sp²)-C(sp²) bond, enabling the facile construction of biaryl structures.[6][7]
Catalytic Cycle Diagram
The mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
References
- 1. prepchem.com [prepchem.com]
- 2. 1-Bromo-3-methoxynaphthalene|CAS 5111-34-2|C11H9BrO [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
An In-Depth Technical Guide to (3-Methoxynaphthalen-1-yl)boronic acid: Structure, Synthesis, and Application
In the landscape of modern synthetic organic chemistry and pharmaceutical development, boronic acids have established themselves as exceptionally versatile and indispensable building blocks.[1][2] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have propelled them to the forefront of molecular construction.[1][3] Among these, the Suzuki-Miyaura reaction, a Nobel Prize-winning achievement, stands as a testament to the power of boronic acids in forging carbon-carbon bonds with precision and efficiency.[1][4]
This guide focuses on a specific, high-value reagent: This compound . The methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to strategically introduce this moiety via its corresponding boronic acid derivative provides researchers with a powerful tool for accelerating drug discovery programs and accessing novel chemical space. As a Senior Application Scientist, this document serves to provide a comprehensive technical overview of its structure, properties, synthesis, and core applications, grounded in established chemical principles and field-proven methodologies.
PART 1: Molecular Profile and Physicochemical Properties
This compound is an abiotic, trivalent boron-containing organic compound where one hydroxyl group of boric acid is replaced by a 3-methoxynaphthalen-1-yl group.[3][5] This structure confers mild Lewis acidity and facilitates its participation in a wide array of chemical transformations.[3]
Structural and Chemical Identity
The fundamental identity of this compound is defined by its molecular formula and structure. The presence of the naphthalene core, the methoxy substituent, and the boronic acid functional group dictates its reactivity and physical properties.
Quantitative Data Summary
For ease of reference in a laboratory setting, the key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 219834-94-3 | [6] |
| Molecular Weight | 202.02 g/mol | [6][7] |
| Canonical SMILES | B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | [6][7] |
| InChI Key | SEIWXMRNVBLGPH-UHFFFAOYSA-N | [6][7] |
| Appearance | White to off-white solid/powder (Typical) | [8] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
PART 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of aryl boronic acids can be achieved through several established methods. A common and reliable laboratory-scale approach involves the Miyaura borylation reaction, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[3] This method offers excellent functional group tolerance and is highly adaptable.
Experimental Protocol: Miyaura Borylation for this compound
This protocol describes a representative synthesis from 1-bromo-3-methoxynaphthalene.
Objective: To synthesize this compound via a palladium-catalyzed borylation.
Materials:
-
1-bromo-3-methoxynaphthalene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric Acid (1M aq.)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-methoxynaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the Pd(0) active catalyst and the degradation of organometallic intermediates. Potassium acetate acts as the base required for the catalytic cycle.
-
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe.
-
Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. Anhydrous solvent is essential to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step.
-
-
Workup and Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude pinacol ester in a suitable solvent (e.g., acetone or THF) and add 1M HCl. Stir vigorously for 2-4 hours to hydrolyze the ester to the boronic acid.
-
Causality: The pinacol ester is often more stable and easier to purify than the free boronic acid. Acidic hydrolysis cleaves the pinacol protecting group to yield the desired product.
-
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the Miyaura Borylation Synthesis.
PART 3: Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the naphthalene core and a variety of electrophilic partners (aryl, vinyl, or alkyl halides and triflates), enabling the construction of complex biaryl systems.[10]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[11][12] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9][12] This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃, KOAc) to form a more nucleophilic boronate species, which facilitates the exchange of the halide or other ligand on the Pd(II) complex.[4][10]
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[9][12]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.
PART 4: Significance in Drug Discovery and Development
The incorporation of boronic acids into medicinal chemistry programs has surged, leading to several FDA-approved drugs such as Bortezomib (Velcade).[13][14] Boronic acids can act as enzyme inhibitors or serve as synthetic handles for building complex drug candidates.[2][13]
The (3-Methoxynaphthalen-1-yl) moiety is of particular interest. The naphthalene ring system provides a rigid, lipophilic scaffold that can engage in π-stacking interactions within protein binding pockets, while the methoxy group can act as a hydrogen bond acceptor. By using this compound in Suzuki-Miyaura couplings, drug development professionals can rapidly generate libraries of novel compounds, exploring how the placement of this specific scaffold influences biological activity against various targets, from kinases to proteases. The ability to efficiently synthesize these derivatives is a critical step in accelerating the hit-to-lead optimization process.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [acrospharma.co.kr]
- 8. (2-Methoxynaphthalen-1-yl)boronic Acid CAS 104116-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (3-Methoxynaphthalen-1-yl)boronic acid: A Technical Guide
Introduction
The molecular structure of (3-Methoxynaphthalen-1-yl)boronic acid, with its naphthalene core, methoxy substituent, and boronic acid functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to visualize the molecule's structure and identify the key chemical environments that will be probed by different analytical techniques.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methoxy protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid moiety.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | H-8 |
| ~7.8 - 8.0 | d | 1H | H-5 |
| ~7.4 - 7.6 | m | 2H | H-6, H-7 |
| ~7.3 - 7.4 | s | 1H | H-2 |
| ~7.1 - 7.2 | s | 1H | H-4 |
| ~3.9 - 4.0 | s | 3H | -OCH₃ |
| ~8.0 (broad) | s | 2H | -B(OH)₂ |
Interpretation and Rationale:
-
Aromatic Protons: The protons on the naphthalene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The H-8 proton is expected to be the most downfield due to its peri-relationship with the boronic acid group, which exerts a deshielding effect. The protons H-5, H-6, and H-7 will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The protons on the substituted ring (H-2 and H-4) will likely appear as singlets or narrow doublets, with their chemical shifts influenced by the adjacent methoxy and boronic acid groups.
-
Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet at approximately 3.9-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and readily exchange with solvent protons. This often results in a broad singlet that can vary in chemical shift depending on the solvent, concentration, and temperature. In some cases, this signal may not be observed if deuterium exchange with the solvent (e.g., D₂O) occurs.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-3 (C-O) |
| ~135 - 140 | C-8a |
| ~130 - 135 | C-4a |
| ~125 - 130 | C-5, C-8 |
| ~120 - 125 | C-6, C-7 |
| ~115 - 120 | C-4 |
| ~105 - 110 | C-2 |
| ~55 - 60 | -OCH₃ |
| Not Observed | C-1 (C-B) |
Interpretation and Rationale:
-
Aromatic Carbons: The ten carbons of the naphthalene ring will give rise to distinct signals in the aromatic region of the spectrum (δ 100-160 ppm). The carbon atom attached to the electron-donating methoxy group (C-3) is expected to be significantly downfield. The quaternary carbons (C-4a and C-8a) will also have characteristic chemical shifts.
-
Carbon Attached to Boron (C-1): A unique feature of the ¹³C NMR spectra of organoboron compounds is that the carbon atom directly bonded to the boron atom is often broadened and may not be observed. This is due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).
-
Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the aliphatic region, typically around δ 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expected IR Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (boronic acid) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 3000 | Medium | C-H stretch (methoxy) |
| 1600 - 1630 | Medium | C=C stretch (naphthalene ring) |
| 1310 - 1380 | Strong | B-O stretch |
| 1200 - 1280 | Strong | C-O stretch (aryl ether) |
| 1000 - 1100 | Strong | B-C stretch |
| 650 - 900 | Strong | C-H bend (out-of-plane, aromatic) |
Interpretation and Rationale:
-
O-H Stretch: The most prominent feature in the IR spectrum of a boronic acid is a broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of medium-intensity bands between 3000 and 3100 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2850-3000 cm⁻¹ region.
-
B-O and B-C Stretches: The stretching vibrations of the B-O and B-C bonds are characteristic of boronic acids and typically appear as strong bands in the fingerprint region of the spectrum, around 1310-1380 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
-
C-O Stretch: The aryl ether C-O stretching vibration of the methoxy group will give a strong absorption band in the 1200-1280 cm⁻¹ range.
-
Aromatic C=C Stretches: The C=C stretching vibrations of the naphthalene ring will result in several medium-intensity bands in the 1600-1630 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 202 | [M]⁺, Molecular ion |
| 184 | [M - H₂O]⁺ |
| 171 | [M - OCH₃]⁺ |
| 157 | [M - B(OH)₂]⁺ |
| 128 | [Naphthalene]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound, which is 202.02 g/mol .[1]
-
Fragmentation Pattern: Boronic acids are known to undergo dehydration in the mass spectrometer. Therefore, a significant peak corresponding to the loss of a water molecule ([M - H₂O]⁺) at m/z 184 is expected. Other common fragmentation pathways include the loss of the methoxy radical ([M - OCH₃]⁺) at m/z 171 and the loss of the boronic acid group ([M - B(OH)₂]⁺) to give the naphthalene fragment at m/z 157. The naphthalene cation itself may also be observed at m/z 128.
Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
While specific experimental data for the title compound is not provided, the following are general, field-proven protocols for the synthesis of arylboronic acids and the acquisition of the spectroscopic data discussed.
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Step-by-Step Protocol:
-
Preparation of the Aryl Lithium Reagent: To a solution of 1-bromo-3-methoxynaphthalene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryl lithium solution, add triisopropyl borate dropwise at -78 °C. The reaction is highly exothermic, so slow addition is crucial.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Figure 3: Synthetic workflow for this compound.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts should be referenced to the residual solvent peak.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical principles with data from analogous compounds, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided interpretations and experimental protocols offer a valuable resource for researchers working with this important synthetic building block, enabling them to confidently characterize their materials and advance their research in drug discovery and materials science. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural elucidation of the target molecule.
References
Stability and storage conditions for (3-Methoxynaphthalen-1-yl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (3-Methoxynaphthalen-1-yl)boronic acid
Introduction
This compound is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly through the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[1] Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its chemical stability paramount. The reliability of synthetic outcomes, the accuracy of stoichiometric calculations, and the overall safety of laboratory operations are directly contingent upon the integrity of this reagent. This guide provides a comprehensive analysis of the stability challenges inherent to this compound, offering field-proven protocols for its storage, handling, and use to ensure its efficacy and longevity.
The Chemical Profile: Understanding Intrinsic Stability
The stability of this compound is governed by the interplay of its core components: the boronic acid moiety (-B(OH)₂), the rigid naphthalene scaffold, and the electron-donating methoxy group (-OCH₃).
-
The Boronic Acid Moiety: The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid.[2] This Lewis acidity is the foundation of its reactivity but also a primary source of its instability. It readily interacts with nucleophiles, including water, and is susceptible to various decomposition pathways.
-
Electronic Effects: The methoxy group is a strong electron-donating group (EDG) through resonance. This increases the electron density on the naphthalene ring and, by extension, influences the electrophilicity of the boron atom. While EDGs can sometimes decrease the rate of certain decomposition pathways by making the boron less Lewis acidic, they can also impact reactivity in cross-coupling reactions.[3][4] The precise effect on long-term stability is complex, but understanding this electronic nature is crucial for predicting its behavior.
Key Stability Challenges and Decomposition Pathways
Arylboronic acids are susceptible to three primary modes of degradation. Understanding these pathways is essential for developing effective mitigation strategies.
Dehydration to Boroxines (Anhydride Formation)
This is the most common decomposition pathway for boronic acids in the solid state.[5] Under anhydrous or heated conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[5][6]
This process is typically reversible in the presence of water. However, the formation of boroxines alters the molecular weight of the reagent, leading to significant errors in stoichiometry if not accounted for. For instance, using a reagent that has partially converted to its boroxine form will result in the under-dosing of the active monomeric boronic acid in a reaction.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][7] This irreversible process is particularly problematic in aqueous or protic media and can be accelerated by acidic or basic conditions, heat, or the presence of metal catalysts.[7][8] For this compound, this would result in the formation of 2-methoxynaphthalene, a common impurity that can complicate purification and reduce yields.
Oxidation
The boronic acid moiety is susceptible to oxidative degradation, especially in the presence of air or other oxidants.[5] This instability can be particularly pronounced in biological applications or at physiological pH, where the oxidation rate can be comparable to that of thiols.[9][10] The mechanism involves the formation of a peroxide intermediate, which then rearranges to form a phenol. This pathway diminishes the amount of active reagent and introduces phenolic impurities. Diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[9]
Caption: Primary decomposition pathways for arylboronic acids.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to preserve the integrity of this compound. The following recommendations are synthesized from safety data sheets and established laboratory best practices.[11][12][13][14]
Optimal Storage Conditions
All quantitative data and rationales are summarized in the table below.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | Refrigerate (2-8 °C)[15] | Slows the rate of all chemical degradation pathways, including dehydration and oxidation. Storing at low temperatures minimizes thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. Minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and hydrolysis. |
| Moisture | Keep in a tightly closed container in a dry place. | Prevents hydrolysis and the reversible formation of boroxines. Boric acid itself is mildly hygroscopic and can absorb moisture, leading to caking.[16] |
| Light | Store in an opaque or amber container.[15] | Protects the compound from potential photodecomposition, although this is a less common pathway for arylboronic acids compared to others. |
Laboratory Handling Best Practices
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Operations: For maximum stability, handle the solid in a glovebox or under a positive pressure of inert gas.
-
Weighing: Weigh out the required amount quickly and reseal the container promptly to minimize exposure to air and humidity.[17]
-
Solution Preparation: Prepare solutions immediately before use. If a solution must be stored, it should be done under an inert atmosphere and refrigerated. Be aware that solution-phase stability is generally lower than solid-state stability.
Strategies for Enhancing Stability in Experimental Workflows
For applications where the inherent instability of the boronic acid is problematic, conversion to a more stable derivative is a highly effective strategy.
Conversion to Boronate Esters
Boronic acids can be reacted with diols to form boronate esters. These derivatives offer significantly enhanced stability against protodeboronation and oxidation.[5][18]
-
Pinacol Esters (Bpin): The most common derivatives, formed by reaction with pinacol. While more stable than the parent boronic acid, they can still be susceptible to hydrolysis.[18][19]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with a wide range of reaction conditions.[8] They are particularly useful for the slow, controlled release of the free boronic acid in situ under specific basic conditions, which minimizes the concentration of the unstable free boronic acid at any given time.[8]
Caption: Workflow for enhancing stability via MIDA boronate esters.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly for long-term storage or before use in a critical reaction, its stability can be assessed empirically.
Protocol 1: Long-Term Solid-State Stability Assessment
-
Sample Preparation: Aliquot 50 mg of the boronic acid into three separate, tared amber glass vials.
-
Conditioning:
-
Vial 1 (Control): Purge with argon, seal tightly, and store at 2-8 °C.
-
Vial 2 (Ambient/Air): Seal tightly and store at room temperature (~20-25 °C) on the benchtop, exposed to light.
-
Vial 3 (Refrigerated/Air): Seal tightly and store at 2-8 °C.
-
-
Time Points: Prepare sets of vials for analysis at T=0, 1 month, 3 months, 6 months, and 12 months.
-
Analysis: At each time point, dissolve the entire content of one vial from each condition in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Characterization: Acquire a quantitative ¹H NMR spectrum. Compare the integration of characteristic aromatic peaks of this compound against peaks corresponding to potential impurities (e.g., 2-methoxynaphthalene from protodeboronation). Purity can be calculated and tracked over time. High-Performance Liquid Chromatography (HPLC) can also be used for a more sensitive quantification of purity.
Protocol 2: Solution-Phase Stability Assessment by NMR
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 0.1 M) of the boronic acid in a common deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Initial Analysis (T=0): Immediately acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Incubation: Store the NMR tube at room temperature, protected from light.
-
Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, and 48 hours).
-
Data Analysis: Monitor for the appearance of new peaks or a decrease in the relative integration of the parent compound's peaks, which would indicate decomposition. This protocol helps determine the compound's stability under conditions relevant to an ongoing reaction.
Conclusion
This compound is a powerful synthetic tool whose utility is directly tied to its chemical integrity. Its primary stability challenges—dehydration to boroxines, protodeboronation, and oxidation—can be effectively managed through disciplined laboratory practice. The core principles of cold, dry, and inert storage are fundamental to preserving its solid-state form. For demanding applications, conversion to more robust derivatives like MIDA boronates offers a superior strategy for mitigating degradation during storage and reactions. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 13. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. laballey.com [laballey.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
Purity and quality specifications of (3-Methoxynaphthalen-1-yl)boronic acid
An In-depth Technical Guide to the Purity and Quality Specifications of (3-Methoxynaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quality in Boronic Acid Chemistry
This compound is a versatile building block in modern organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials places stringent demands on its purity and quality. The presence of impurities, even at trace levels, can have profound consequences, leading to inconsistent reaction yields, formation of unwanted by-products, and complications in product purification. This guide provides a comprehensive overview of the key quality attributes of this compound, the scientific rationale behind the specifications, and detailed methodologies for their assessment.
Core Identity and Physicochemical Properties
A foundational aspect of quality control is the unambiguous identification of the material. This is achieved through a combination of spectroscopic and physical measurements.
-
Chemical Structure: The identity of the compound is confirmed by its unique molecular structure.
Caption: Chemical Structure of this compound.
-
Molecular Formula: C₁₁H₁₁BO₃[1]
-
Molecular Weight: 202.02 g/mol [1]
-
Appearance: Typically a white to off-white solid.[2] Color deviations can indicate the presence of impurities or degradation.
-
Storage: Due to the compound's sensitivity, it should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and quantifying its impurities. The analysis of boronic acids by reversed-phase HPLC presents a unique challenge: the potential for on-column hydrolysis of the analyte or its anhydride form (boroxine).[3] Therefore, method development must focus on mitigating this instability.
2.1. The Causality Behind Method Selection
The key to a robust HPLC method for boronic acids is to control the equilibrium between the boronic acid and its trimeric anhydride, the boroxine. This equilibrium is highly sensitive to water content.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Standard reversed-phase conditions with acidic mobile phases can exacerbate degradation. A successful method must therefore stabilize the analyte. This can be achieved by:
-
Aprotic Diluents: Preparing samples in aprotic solvents like acetonitrile or THF minimizes hydrolysis prior to injection.
-
Optimized Mobile Phase pH: While counterintuitive for an acid, using a high pH mobile phase can sometimes stabilize certain boronate esters. However, for the free acid, careful control at a slightly acidic to neutral pH is often required to achieve good peak shape and prevent on-column degradation.
-
Column Choice: Columns with low silanol activity are preferred to reduce unwanted interactions. Modern columns, such as those with hybrid particle technology, can offer improved stability and peak shape.
2.2. A Self-Validating HPLC Protocol
A protocol is considered self-validating when it includes system suitability tests (SSTs) that confirm the system is performing correctly before sample analysis.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm (or equivalent reversed-phase column).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute further with acetonitrile as needed.
-
-
System Suitability:
-
Prepare a solution containing the main compound and a known impurity (e.g., 3-bromo-1-methoxynaphthalene if available).
-
Resolution: The resolution between the main peak and the impurity peak should be greater than 2.0.
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Reproducibility: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of less than 2.0% for the peak area.
-
-
Analysis:
-
Inject the sample solution and integrate all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
-
Structural Confirmation and Impurity Profiling by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and identifying impurities that may not be resolved by HPLC. ¹H, ¹³C, and ¹¹B NMR are all valuable.
3.1. The Rationale Behind Multi-Nuclear NMR
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and a broad signal for the B(OH)₂ protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: This is a highly specific technique for boron-containing compounds. The chemical shift in the ¹¹B NMR spectrum can help distinguish between the trigonal boronic acid and a potential tetrahedral boronate species.
3.2. Representative NMR Data
Expected ¹H NMR Signals (in DMSO-d₆):
-
~8.0-7.2 ppm: A series of multiplets corresponding to the six aromatic protons on the naphthalene ring.
-
~3.9 ppm: A singlet corresponding to the three protons of the methoxy (-OCH₃) group.
-
A broad singlet: Corresponding to the two acidic protons of the boronic acid group (-B(OH)₂). The chemical shift of this peak can be variable and it may exchange with water in the solvent.
Key Quality Specifications and Their Significance
A comprehensive quality assessment of this compound involves quantifying several critical parameters. The following table summarizes these specifications, their typical limits, and the rationale for their control.
| Parameter | Typical Specification | Methodology | Rationale for Control |
| Appearance | White to off-white solid | Visual Inspection | Deviations from the expected color may indicate degradation or the presence of colored impurities. |
| Purity (by HPLC) | ≥ 98.0% | Reversed-Phase HPLC | Ensures that the material is predominantly the desired compound and that impurities are below acceptable levels. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can drive the equilibrium towards the free boronic acid and may be detrimental in moisture-sensitive reactions. Boronic acids themselves can interfere with the Karl Fischer reagent, making the KF oven technique a more robust choice.[5] |
| Residual Solvents | Complies with USP <467> or ICH Q3C | Headspace Gas Chromatography (GC-HS) | Solvents used in the synthesis and purification must be controlled to ensure the safety of the final product and to avoid interference in subsequent reactions.[6] |
| Boroxine Content | Monitored by HPLC/NMR | HPLC / NMR Spectroscopy | While in equilibrium, a high boroxine content indicates a very dry sample. This is not necessarily an impurity but a state of the material that should be known. |
| Protodeboronation Impurity | ≤ 0.2% | HPLC / GC-MS | The corresponding deboronated compound (1-methoxynaphthalene) is a common process-related impurity that lacks the desired reactivity.[7][8] |
Analysis of Critical Impurities
A deep understanding of the synthesis and degradation pathways of this compound is essential for developing methods to control its impurities.
Caption: Synthesis and potential impurity pathways.
5.1. Process-Related Impurities
The most common synthetic route to arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate.[9][10] For this compound, this typically starts from 3-bromo-1-methoxynaphthalene . Potential impurities from this process include:
-
Unreacted 3-bromo-1-methoxynaphthalene: Can be detected by HPLC or GC-MS.
-
1-Methoxynaphthalene: Formed by quenching of the organometallic intermediate with trace amounts of water or by protodeboronation of the final product.
5.2. Degradation Products
-
Boroxines: As previously discussed, these are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[5][7][11] Their formation is reversible upon exposure to water. While not always detrimental to reactivity, their presence alters the molar mass of the reagent.
-
Protodeboronation Products: The cleavage of the C-B bond is a known degradation pathway for arylboronic acids, accelerated by factors such as heat and the presence of aqueous base or acid.[7][8]
Methodologies for Ancillary Quality Tests
6.1. Water Content by Karl Fischer Titration
Principle: The Karl Fischer reaction is a specific titration based on the reaction of iodine with water. For boronic acids, which can react with the methanolic solvents in some KF reagents, a coulometric titration with a KF oven is the preferred, self-validating method. This prevents side reactions by heating the sample in a sealed vial and transferring only the evaporated water to the titration cell with an inert gas stream.
Experimental Protocol: Karl Fischer (KF Oven Method)
-
Instrumentation: Karl Fischer titrator with a coulometric cell and an oven autosampler.
-
Reagents: Appropriate anolyte and catholyte solutions for coulometric KF.
-
Procedure:
-
Set the oven temperature to a point below the melting/decomposition point of the sample but sufficient to drive off water (e.g., 120-150°C).
-
Accurately weigh the sample into a dry glass vial and seal it.
-
The instrument automatically introduces the vial into the oven, purges the headspace with dry nitrogen to carry the moisture into the titration cell.
-
The titration proceeds until all water has reacted. The instrument calculates the water content based on the total charge required to generate the iodine.
-
-
System Suitability: Analyze a certified water standard (e.g., sodium tartrate dihydrate) to verify the accuracy of the system. The result should be within the certified range.
6.2. Residual Solvents by Headspace Gas Chromatography (GC-HS)
Principle: This method is the standard for analyzing volatile organic compounds in solid samples, as outlined in USP <467>.[6] The sample is heated in a sealed vial, and the volatile solvents partition into the headspace gas, which is then injected into the GC for separation and quantification by a Flame Ionization Detector (FID).
Experimental Protocol: GC-HS for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and an FID detector.
-
GC Conditions (based on USP <467>):
-
Column: G43 phase (or equivalent), 0.53 mm x 30 m, 3.0 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: Isothermal at 40°C for 20 minutes, then ramp to 240°C at 10°C/min, and hold for 20 minutes.
-
Detector: FID at 250°C.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 60 minutes
-
-
Sample Preparation:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or water, depending on sample solubility) that does not contain the solvents being analyzed.
-
-
System Suitability: A standard solution containing the expected residual solvents is analyzed to ensure adequate resolution and sensitivity.
Conclusion
The quality of this compound is not defined by a single purity value but by a comprehensive profile of its chemical and physical properties. For researchers and drug developers, a thorough understanding and rigorous application of the analytical methodologies described in this guide are paramount. By controlling for identity, purity, water content, residual solvents, and process-related impurities, scientists can ensure the reliability and reproducibility of their synthetic endeavors, ultimately accelerating the path to innovation.
References
- 1. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 219834-94-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Reactivity Profile of (3-Methoxynaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
(3-Methoxynaphthalen-1-yl)boronic acid is an organoboron compound that has emerged as a valuable building block in modern organic synthesis.[1] Its rigid naphthalene core, substituted with a methoxy group and a reactive boronic acid moiety, provides a unique combination of steric and electronic properties that drive its utility in constructing complex molecular architectures.[1][2] This guide offers a comprehensive exploration of the reactivity profile of this compound, with a focus on its application in key cross-coupling reactions that are foundational to pharmaceutical and materials science research.
Core Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BO₃ | [2] |
| Molecular Weight | 202.02 g/mol | [2] |
| CAS Number | 219834-94-3 | [2] |
| Appearance | Typically a white to off-white solid | [3] |
Synthesis of this compound
The reliable synthesis of this compound is a critical first step for its use in further reactions. A common and effective method involves a Grignard reaction followed by borylation.
Synthetic Protocol: Grignard Formation and Borylation
This protocol is adapted from established procedures for the synthesis of arylboronic acids.[4]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equiv.).
-
Add a small crystal of iodine and a solution of 1-bromo-3-methoxynaphthalene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to the flask.
-
Initiate the reaction by gentle heating. Once the reaction begins, add the remaining 1-bromo-3-methoxynaphthalene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
In a separate flame-dried flask under a nitrogen atmosphere, cool a solution of trimethyl borate (1.2 equiv.) in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthesis of this compound.
Key Reactivity Profiles
The synthetic utility of this compound is predominantly showcased in two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[5] this compound serves as an excellent coupling partner in these palladium-catalyzed reactions.[1]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Exemplary Protocol: Coupling with 4-Bromoanisole
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[6][7]
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expected Yields: Yields for Suzuki-Miyaura couplings are typically good to excellent, often ranging from 70% to over 95%, depending on the specific substrates and optimization of reaction conditions.[8]
Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, which are ubiquitous in pharmaceuticals.[9][10] This copper-catalyzed reaction couples boronic acids with amines or alcohols and is often performed under mild, aerobic conditions.[9][11]
Mechanism Overview: The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-aryl species, followed by coordination of the amine or alcohol nucleophile. A subsequent reductive elimination from a Cu(III) intermediate, formed via oxidation, yields the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle.
Caption: Generalized Chan-Lam catalytic cycle.
Exemplary Protocol: N-Arylation of Aniline
This protocol outlines a general procedure for the Chan-Lam coupling of this compound with aniline.[12][13]
Materials:
-
This compound (1.5 equiv.)
-
Aniline (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM)
Procedure:
-
To a flask open to the air, add this compound, aniline, Cu(OAc)₂, and DCM.
-
Add pyridine to the stirred suspension.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Expected Yields: Chan-Lam couplings can provide variable yields depending on the nucleophilicity of the amine or alcohol and the electronic properties of the boronic acid. Yields can range from moderate to excellent.
Applications in Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Boronic acids, including this compound, are instrumental in the synthesis of these complex molecules.[14][15]
Case Study: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature biaryl or heteroaryl-aryl cores that can be efficiently synthesized using Suzuki-Miyaura coupling.[8][16] this compound can be employed to introduce the 3-methoxynaphthyl moiety into potential kinase inhibitor scaffolds, allowing for the exploration of structure-activity relationships around this region of the molecule. The methoxy group can act as a hydrogen bond acceptor and influence the solubility and metabolic stability of the final compound.
Conclusion and Future Outlook
This compound is a highly versatile and valuable reagent for the construction of complex organic molecules. Its reactivity in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient formation of C-C, C-N, and C-O bonds, which are critical transformations in the synthesis of pharmaceuticals and functional materials. As the demand for novel and complex molecular architectures continues to grow, the importance of building blocks like this compound in enabling innovative synthetic strategies is set to increase. Future research will likely focus on expanding the scope of its applications, developing more sustainable catalytic systems for its use, and exploring its reactivity in other emerging cross-coupling technologies.
References
- 1. 219834-94-3(this compound) | Kuujia.com [kuujia.com]
- 2. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 219834-94-3 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity | MDPI [mdpi.com]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
Commercial suppliers of (3-Methoxynaphthalen-1-yl)boronic acid
An In-depth Technical Guide to (3-Methoxynaphthalen-1-yl)boronic acid: Commercial Sourcing, Safe Handling, and Application
Introduction
This compound (CAS No. 219834-94-3) is a versatile organoboron compound widely utilized as a building block in organic synthesis.[1] Its rigid naphthalene core and reactive boronic acid moiety make it a valuable intermediate, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Organoboron compounds, and boronic acids specifically, are foundational reagents in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, for their ability to form new carbon-carbon bonds with high efficiency and selectivity.[2]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comparative analysis of commercial suppliers, detailed protocols for safe handling and storage, and a practical, step-by-step methodology for its application in a representative Suzuki-Miyaura cross-coupling reaction.
Section 1: Commercial Availability and Supplier Comparison
The procurement of high-quality starting materials is paramount for reproducible and successful research. This compound is available from several reputable chemical suppliers. Key selection criteria include purity, available quantities, and comprehensive documentation such as a Certificate of Analysis (CoA). Below is a comparative table of major commercial sources.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | (4-Methoxynaphthalen-1-yl)boronic acid* | 219834-95-4 | ≥98% | 250 mg, 1 g, 5 g, 25 g |
| Acros Pharmatech | This compound | 219834-94-3 | N/A | Inquire |
| GlobalChemMall | This compound | N/A | N/A | Inquire |
| CymitQuimica | (1-METHOXYNAPHTHALEN-2-YL)BORONIC ACID | 252670-79-4 | N/A | Inquire |
| BLDpharm | (3-Methoxynaphthalen-2-yl)boronic acid | 104115-76-6 | ≥98% | Inquire |
*Note: The IUPAC name for this isomer is this compound. Some suppliers may use alternative nomenclature. **Note: Isomers are listed for reference as these suppliers are major sources for boronic acids and may be able to custom synthesize or source the desired 1-yl isomer. Always verify the exact structure and CAS number with the supplier before purchasing.
Section 2: Safe Handling, Storage, and Chemical Stability
Boronic acids, while generally more stable than other organometallic reagents, require specific handling and storage procedures to maintain their integrity and ensure laboratory safety.[2]
Health and Safety Hazards
Based on safety data sheets for structurally related compounds, this compound should be handled as a hazardous chemical. Typical hazards include:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3][4]
Mandatory Personal Protective Equipment (PPE) when handling this compound includes safety goggles or a face shield, chemical-resistant nitrile gloves, and a lab coat.[5] All manipulations of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust.[5]
Storage and Stability
Proper storage is critical to prevent degradation. Boronic acids are susceptible to several decomposition pathways:
-
Protodeboronation: A common degradation route where the C-B bond is cleaved and replaced by a C-H bond, often accelerated in aqueous or protic media.[6]
-
Oxidation: The boronic acid group can be oxidized, especially in the presence of air or other oxidants.[6]
-
Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. While often reversible, this can complicate stoichiometry.[6]
To mitigate these issues, the following storage conditions are recommended:
-
Temperature: Store in a freezer at or below -20°C.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture contact.[7]
-
Container: Keep the container tightly sealed.[3][8] Use containers made of inert materials like HDPE or glass.[8]
Waste Disposal
Chemical waste containing this compound must be treated as hazardous waste.[5]
-
Segregation: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[5]
-
Containerization: Use a chemically compatible container with a secure lid. Label it "Hazardous Waste" with the full chemical name.[5]
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program.
Section 3: Application Protocol - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds.[9] This protocol details a representative coupling of this compound with a model aryl bromide, 4-bromoanisole.
Rationale of Reagent Selection
-
Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald phosphine ligand. This combination is highly active and promotes the key steps of oxidative addition and reductive elimination, often leading to high yields and preventing side reactions.[10]
-
Base (K₂CO₃): The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11] Potassium carbonate is a cost-effective and moderately strong base suitable for many Suzuki couplings.
-
Solvent System (Dioxane/Water): A mixed solvent system is often required to dissolve both the organic starting materials (aryl halide, boronic acid) and the inorganic base. The water component is crucial for dissolving the base and facilitating the formation of the active boronate.[10]
Detailed Experimental Protocol
Reaction: this compound + 4-Bromoanisole → 3-Methoxy-1-(4-methoxyphenyl)naphthalene
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (202 mg, 1.0 mmol, 1.0 equiv.), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture will be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Section 4: Visualizing the Process
Diagrams are essential for conceptualizing complex chemical processes and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (4-Methoxynaphthalen-1-yl)boronic acid | 219834-95-4 [sigmaaldrich.com]
- 8. laballey.com [laballey.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application and Protocol Guide for Suzuki-Miyaura Coupling with (3-Methoxynaphthalen-1-yl)boronic acid
Introduction: The Strategic Importance of Naphthalene Scaffolds and the Suzuki-Miyaura Reaction
The naphthalene framework is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer and antifungal properties.[1][2][3][4] The synthesis of complex biaryl structures containing the naphthalene moiety is therefore of significant interest to researchers in drug development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, offering high efficiency and broad functional group tolerance.[5][6][7][8] This application note provides a detailed guide to the Suzuki-Miyaura coupling of (3-Methoxynaphthalen-1-yl)boronic acid with various aryl halides, offering insights into the reaction mechanism, a robust experimental protocol, and strategies for optimization and troubleshooting.
The methoxy-substituted naphthalene core, in particular, serves as a key building block in the synthesis of a diverse array of biologically active molecules.[1] The ability to controllably introduce this moiety into more complex structures via the Suzuki-Miyaura reaction opens up avenues for the exploration of novel chemical space in drug discovery programs.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9][10][11] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by the presence of a base.[7][12][13][14] The base activates the boronic acid by forming a more nucleophilic boronate species.[12][13][14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, THF, DMF, and water mixtures)[7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup Workflow:
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction setup.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization Strategies and Causality
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. The following table outlines key variables and the rationale for their adjustment.
| Parameter | Common Choices | Rationale and Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial for reaction efficiency.[5][15] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which is particularly useful for less reactive aryl chlorides.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13][14] The strength and solubility of the base can significantly impact the reaction rate and yield. Weaker bases like KF can be used to prevent the cleavage of base-labile functional groups.[16] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Water mixtures | The solvent influences the solubility of reagents and the stability of catalytic intermediates.[17][18][19] The use of polar aprotic solvents can sometimes alter the selectivity of the coupling reaction.[17][18] Aqueous solvent mixtures are often beneficial, promoting the formation of the active boronate species.[20][21] |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate. However, sensitive substrates may require milder conditions to prevent decomposition or side reactions. |
| Boronic Acid Equivalents | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion, as boronic acids can undergo competitive homocoupling or protodeboronation.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor solubility of reagents, low reaction temperature. | Use a fresh batch of catalyst. Screen different bases and solvents to improve solubility and reactivity.[16] Increase the reaction temperature. Consider using a more active catalyst system (e.g., with Buchwald ligands).[22] |
| Protodeboronation of Boronic Acid | Presence of protic impurities (water, alcohols), prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction to Pd(0). | Thoroughly degas the reaction mixture. Ensure an inert atmosphere is maintained throughout the reaction. |
| Formation of Impurities | Side reactions due to high temperature, incorrect stoichiometry, or incompatible functional groups. | Lower the reaction temperature. Carefully control the stoichiometry of the reagents. Protect sensitive functional groups if necessary. |
Application Example: Synthesis of a Biaryl Naphthalene Derivative
The following is a representative example of a Suzuki-Miyaura coupling using this compound.
Reaction: Coupling of this compound with 1-bromo-4-fluorobenzene.
| Parameter | Condition |
| Aryl Halide | 1-bromo-4-fluorobenzene (1.0 equiv) |
| Boronic Acid | This compound (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12 hours |
| Yield | >90% (isolated) |
This example demonstrates the high efficiency of the Suzuki-Miyaura coupling for the synthesis of functionalized biaryl systems containing the 3-methoxynaphthalene core, which can be valuable intermediates in drug discovery programs.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of complex biaryl structures. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of novel compounds for applications in drug discovery and materials science. This guide provides a comprehensive framework for the successful implementation and troubleshooting of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
The Strategic Utility of (3-Methoxynaphthalen-1-yl)boronic Acid in Modern Organic Synthesis
Introduction: The Naphthyl Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene core represents a "privileged scaffold." Its rigid, aromatic structure provides an ideal framework for the spatial projection of functional groups, enabling precise interactions with biological targets or tuning of photophysical properties.[1][2] Molecules incorporating the methoxynaphthalene subunit are found in numerous approved therapeutics and biologically active natural products.[1] (3-Methoxynaphthalen-1-yl)boronic acid emerges as a key building block for the facile introduction of this valuable motif into a diverse array of molecular architectures. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] This application note will provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on practical protocols and mechanistic rationale.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide or triflate.[3] This reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5] The products of these couplings, biaryls, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6]
Mechanistic Rationale: A Palladium-Catalyzed Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 3-methoxynaphthalen-1-yl moiety in this case) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic "ate" complex of the boronic acid, which facilitates this transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. This protocol is based on established procedures for similar couplings and serves as a robust starting point for optimization.[7]
Reaction:
This compound + 4-Bromotoluene → 1-(4-Methylphenyl)-3-methoxynaphthalene
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe. The final concentration of the boronic acid should be approximately 0.2 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Boronic Acid | This compound | Source of the 3-methoxynaphthalene moiety. |
| Aryl Halide | 4-Bromotoluene | Coupling partner. Bromides offer a good balance of reactivity and stability. |
| Catalyst Precursor | Palladium(II) acetate | A common and relatively inexpensive source of palladium.[3] |
| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | Potassium carbonate | Activates the boronic acid for transmetalation.[4] |
| Solvent System | 1,4-Dioxane/Water (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Water is often crucial for the efficiency of the transmetalation step.[3] |
| Temperature | 90-100 °C | Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation and degradation of the palladium catalyst and phosphine ligand. |
Expanded Applications and Future Directions
While the Suzuki-Miyaura coupling is the preeminent application, the utility of this compound extends to other important synthetic transformations.
Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, from boronic acids and amines or alcohols, respectively.[8][9] This reaction is attractive due to its often milder conditions (sometimes at room temperature) and the use of a more earth-abundant metal catalyst compared to palladium. This compound can serve as the aryl source in these couplings to generate 3-methoxynaphthylamines and -ethers, which are also valuable intermediates in medicinal chemistry.
Synthesis of Fluorescent Probes and Bioactive Molecules
The naphthalimide core, which can be synthesized from naphthalene derivatives, is a well-known fluorophore. Boronic acid-functionalized naphthalimides have been developed as fluorescent sensors for saccharides and other biologically relevant molecules. While direct use of this compound in this context is less documented, its derivatives could be elaborated into such sensor systems. The methoxy group can also be a handle for further functionalization, or it can be cleaved to reveal a hydroxyl group, expanding the synthetic possibilities. The incorporation of the 3-methoxynaphthalene moiety into larger molecules through the reactions described above is a viable strategy for the development of novel therapeutic agents and diagnostic tools.[5]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its primary application lies in the robust and reliable Suzuki-Miyaura cross-coupling for the construction of biaryl structures containing the medicinally and materially relevant 3-methoxynaphthalene scaffold. Furthermore, its potential use in Chan-Lam couplings and the synthesis of complex bioactive molecules and fluorescent probes underscores its importance for researchers, scientists, and drug development professionals. The protocols and mechanistic insights provided herein serve as a practical guide for the effective utilization of this powerful synthetic building block.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermo Scientific™ (3-(Naphthalen-1-yl)phenyl)boronic acid 98% | LabMart Limited [labmartgh.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and mechanistic investigation of BPA fluorescent probes targeting BPA for potential application in Boron Neutron Capture Therapy (BNCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions involving (3-Methoxynaphthalen-1-yl)boronic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Involving (3-Methoxynaphthalen-1-yl)boronic Acid
Introduction: The Strategic Importance of Naphthyl Scaffolds and Cross-Coupling
The naphthalene moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Specifically, derivatives of 3-methoxynaphthalene are precursors to compounds with significant biological activity, including potential anticancer properties.[2] The ability to precisely and efficiently construct complex molecules around this core is paramount for drug discovery and development.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[3][4] The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the synthesis of complex organic molecules.[3][5] Among these, the Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly noteworthy for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[6][7]
This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions utilizing this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles that govern these transformations, enabling researchers to troubleshoot and adapt these protocols for their specific synthetic challenges.
The Suzuki-Miyaura Coupling: A Deep Dive
The Suzuki-Miyaura reaction is the preeminent method for aryl-aryl bond formation and is highly applicable for substrates like this compound.[5][8]
Mechanism Explained: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this cycle is critical for rational optimization of reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide bond (C-X) of the coupling partner (e.g., an aryl bromide). This is often the rate-determining step and results in a square-planar Pd(II) complex.[6][9]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process requires activation by a base.[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the (3-methoxynaphthalen-1-yl) group to the Pd(II) complex, displacing the halide.[5][12][13]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling and eliminating from the metal center. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biaryl Synthesis using (3-Methoxynaphthalen-1-yl)boronic acid
Introduction: The Strategic Value of Naphthalene Scaffolds in Modern Chemistry
The synthesis of biaryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and diagnostics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds with high efficiency and functional group tolerance.[1] Within the vast library of available building blocks, (3-Methoxynaphthalen-1-yl)boronic acid emerges as a particularly valuable reagent. The methoxy-substituted naphthalene moiety is a key pharmacophore in numerous biologically active molecules and a privileged scaffold in the design of organic light-emitting diodes (OLEDs) and other functional materials.
This guide provides a comprehensive technical overview and a field-proven protocol for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BO₃ | --INVALID-LINK--[2] |
| Molecular Weight | 202.02 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | Generic Supplier Data |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| CAS Number | 219834-94-3 | --INVALID-LINK--[2] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and culminates in reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
References
Application Notes & Protocols: (3-Methoxynaphthalen-1-yl)boronic acid as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Naphthalene Scaffold
The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure provides a defined orientation for pendant functional groups, enabling precise interactions with biological targets. Naphthalene-based molecules have found success in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Marketed drugs such as Nafcillin (antibacterial), Terbinafine (antifungal), and Bedaquiline (antitubercular) underscore the therapeutic relevance of this structural motif.[1][2]
(3-Methoxynaphthalen-1-yl)boronic acid emerges as a particularly valuable building block for drug discovery. It combines the desirable naphthalene core with a boronic acid moiety, a functional group that has revolutionized modern synthetic chemistry.[4] Boronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient and modular construction of complex molecular architectures.[5][6] The presence of the methoxy group on the naphthalene ring also offers a point for metabolic activity or further functionalization, providing chemists with additional handles to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds.
This guide provides a detailed exploration of this compound as a building block, offering both strategic insights and practical, step-by-step protocols for its application in pharmaceutical research and development.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BO₃ | PubChem[7] |
| Molecular Weight | 202.02 g/mol | PubChem[7] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| CAS Number | 219834-94-3 | PubChem[7] |
Handling and Storage: Boronic acids, while generally more stable than many other organometallic reagents, require careful handling to ensure their integrity.[5] this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is known that arylboronic acids can be hygroscopic and may undergo dehydration to form cyclic boroxine anhydrides.[8] While this often does not impede reactivity in cross-coupling reactions, it can affect the stoichiometry of the reaction. For precise and reproducible results, it is advisable to use freshly opened material or to dry the reagent under vacuum before use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone application for this compound, enabling the formation of a C(sp²)–C(sp²) bond between the naphthalene core and a variety of aryl or heteroaryl halides (or triflates).[9] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of coupling partners.[10]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[11]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires activation by a base.[9]
-
Reductive Elimination: The two organic partners (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Causality Note: The choice of ligand is critical. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, often leading to higher yields and faster reaction times, particularly with challenging substrates.[12]
-
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5 mL total volume for a 1.0 mmol scale). The addition of water is often crucial for solubilizing the base and facilitating the transmetalation step.[10]
-
Reaction Execution: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Seal the flask and heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. The disappearance of the starting materials and the appearance of a new, less polar spot on TLC is a primary indicator. Final confirmation and purity assessment should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Advanced Applications and Strategic Considerations
While the Suzuki-Miyaura coupling is the primary application, the strategic placement of the methoxy and boronic acid groups on the naphthalene scaffold opens doors to more complex synthetic strategies.
Sequential Cross-Coupling Strategies
For researchers looking to build highly decorated naphthalene cores, this compound can be a starting point for sequential cross-coupling reactions. A potential workflow is outlined below.
Figure 2. A potential synthetic workflow for creating di-substituted naphthalenes.
This workflow illustrates how the initial Suzuki coupling is just the first step. The methoxy group, initially a simple substituent, can be converted into a triflate, a highly effective leaving group for a second cross-coupling reaction. This allows for the controlled, stepwise introduction of different aromatic or heteroaromatic groups at the 1- and 3-positions of the naphthalene ring, enabling the exploration of a broader chemical space.
Conclusion: An Enabling Reagent for Modern Drug Discovery
This compound is more than just a chemical reagent; it is a strategic tool for the efficient construction of novel molecular entities with therapeutic potential. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of compound libraries built around the privileged naphthalene scaffold.[2][3] By understanding the underlying principles of its reactivity and employing well-designed synthetic protocols, researchers can leverage this building block to accelerate the discovery and development of next-generation pharmaceuticals. The continued exploration of boronic acids in medicinal chemistry promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.[13]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of (3-Methoxynaphthalen-1-yl)boronic Acid in Advanced Materials Science
Introduction: Unveiling a Key Building Block for Organic Electronics and Sensing Technologies
(3-Methoxynaphthalen-1-yl)boronic acid, a naphthalene-based organoboron compound, has emerged as a pivotal building block in the realm of materials science. Its unique electronic properties and versatile reactivity make it an invaluable precursor for the synthesis of advanced functional materials. This application note provides a comprehensive overview of the utility of this compound, with a particular focus on its application in the fabrication of Organic Light Emitting Diodes (OLEDs) and the development of selective fluorescent sensors. We will delve into the fundamental principles governing its reactivity and provide detailed protocols for its application, empowering researchers and drug development professionals to leverage its full potential.
This compound is an organic compound containing a boronic acid functional group attached to a methoxynaphthalene core.[1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁BO₃ |
| Molecular Weight | 202.02 g/mol |
| CAS Number | 219834-94-3 |
Core Application I: Synthesis of Advanced Organic Electronic Materials via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between various organic moieties.[2] In the context of materials science, this reaction is instrumental in constructing the complex π-conjugated systems that are the heart of organic electronic devices such as OLEDs. This compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the methoxynaphthalene unit into larger molecular architectures. This is particularly relevant in the design of blue OLED emitters and hole-transporting materials.[3][4][5]
The methoxy group on the naphthalene core acts as an electron-donating group, which can be strategically utilized to fine-tune the electronic and photophysical properties of the resulting materials.[6] By carefully selecting the coupling partner, researchers can modulate the HOMO/LUMO energy levels, enhance charge carrier mobility, and control the emission wavelength of the final material.
Causality in Experimental Design: The Suzuki-Miyaura Reaction
The success of a Suzuki-Miyaura coupling reaction hinges on several key factors: the choice of catalyst, base, and solvent system.
-
Catalyst: A palladium(0) complex is the active catalyst. This is often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or formed from a stable Pd(0) source like Pd(PPh₃)₄. The choice of ligands on the palladium center is crucial for stabilizing the catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving both the organic reactants and the inorganic base to a sufficient extent. Often, a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is employed.
References
- 1. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An unsymmetrical bifluorenylidene–fluorene based hole-transporting material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in molecularly tailored organic hole transporting materials for highly efficient perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Reaction conditions for coupling (3-Methoxynaphthalen-1-yl)boronic acid with aryl halides
Application Note & Protocol
Optimizing Suzuki-Miyaura Coupling Reactions: A Guide for the Synthesis of Biaryls Using (3-Methoxynaphthalen-1-yl)boronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This guide provides a comprehensive overview of the critical reaction parameters for the successful coupling of this compound with a variety of aryl halides. We will delve into the mechanistic underpinnings of the catalytic cycle to rationalize the selection of catalysts, ligands, bases, and solvents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation to construct complex molecules bearing the valuable 3-methoxynaphthyl moiety.
The Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][4][5] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step of the reaction and results in a Pd(II) complex.[1][3] The reactivity of the aryl halide significantly influences this step, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the Pd(II) complex. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer of the aryl group to the palladium center more favorable.[2][6][7]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the Pd(II) center. This forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Reaction Optimization
The success and efficiency of the coupling of this compound depend on the careful selection of several key components.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand, is crucial. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often involve a separate Pd(0) or Pd(II) precatalyst and a sophisticated ligand.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts (e.g., Buchwald G3/G4 precatalysts). These are typically more stable and easier to handle than air-sensitive Pd(0) sources.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic choice. However, for more challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), bulky, electron-rich phosphines like SPhos, XPhos, or RuPhos are superior.[8] These ligands accelerate both the oxidative addition and reductive elimination steps.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are highly effective, particularly for coupling aryl chlorides, due to their strong electron-donating ability and steric bulk.[6]
-
The Role of the Base
A base is essential for the Suzuki-Miyaura reaction to proceed.[1] Its primary role is to activate the boronic acid, forming a boronate complex (e.g., [ArB(OH)₃]⁻), which is more competent for transmetalation.[2][6][7] The choice of base can dramatically affect reaction rates and yields.
| Base Type | Examples | Strength | Common Use Case / Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate | The most common choice. Effective in aqueous/organic solvent mixtures. Cs₂CO₃ is more soluble and basic, often giving higher yields for difficult couplings.[2] |
| Phosphates | K₃PO₄ | Strong | A strong, non-nucleophilic base. Excellent for a wide range of substrates, including those sensitive to hydroxide bases.[2] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Very effective and inexpensive, but can promote side reactions or degrade sensitive functional groups. |
| Fluorides | KF, CsF | Moderate | Used when substrates contain base-labile groups like esters, as they can activate the boronic acid under milder conditions.[2][6] |
| Alkoxides | KOtBu, NaOtBu | Very Strong | Typically used for less reactive coupling partners, such as aryl chlorides, often in anhydrous conditions.[1] |
Solvent System Selection
The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates.[9] Aprotic polar solvents are most common. Often, a mixture with water is used to help dissolve the inorganic base.[1]
-
Common Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are frequently used.[1][4]
-
Aqueous Mixtures: A combination like Toluene/H₂O or Dioxane/H₂O is standard when using inorganic bases like K₂CO₃ or K₃PO₄.
-
Temperature: Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.[4] However, highly active modern catalysts can sometimes allow for reactions at room temperature.[6][10]
Recommended Protocols
The following sections provide a general workflow for optimizing the reaction and a specific, detailed protocol for a representative coupling.
General Experimental Workflow
A systematic approach is key to developing a robust coupling procedure. The following workflow outlines the essential stages from preparation to analysis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Complex Molecules Using (3-Methoxynaphthalen-1-yl)boronic Acid
Introduction: The Strategic Value of the 3-Methoxynaphthalene Moiety in Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the naphthalene scaffold remains a privileged structure. Its rigid, planar, and lipophilic nature provides a versatile framework for the construction of bioactive molecules and functional materials. The introduction of specific substitution patterns, such as a methoxy group at the 3-position, can profoundly influence the steric and electronic properties of the naphthalene system, thereby modulating its interaction with biological targets or tuning its photophysical characteristics. (3-Methoxynaphthalen-1-yl)boronic acid has emerged as a critical building block for the precise and efficient incorporation of this valuable moiety into more complex molecular architectures.
Boronic acids are indispensable reagents in contemporary synthetic chemistry, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates with remarkable functional group tolerance and generally high yields.[1][3] this compound, in particular, offers a stable, easy-to-handle precursor for introducing the 3-methoxynaphthyl group, a key fragment in a range of biologically active compounds.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthetic outcome.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any synthetic transformation. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] The judicious choice of catalyst, ligand, base, and solvent is critical for driving the reaction to completion and minimizing side products.
The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) species. This step is often the rate-determining step of the cycle.[6]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety (in this case, the 3-methoxynaphthalenyl group) to the palladium center, displacing the halide. The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the organic group to the palladium.[3]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Synthesis of a Substituted Biaryl via Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. The choice of reagents and conditions is based on established principles for efficient cross-coupling.[7]
Reaction Scheme:
(A generic reaction scheme showing this compound coupling with an aryl bromide to form a biaryl product would be inserted here.)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier |
| This compound | 219834-94-3 | 202.02 | >97% | Major suppliers |
| 4-Bromo-N-phenylacetamide | 1656-54-8 | 214.07 | >98% | Major suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 99% | Major suppliers |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Major suppliers |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | >99.8% | Major suppliers |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major suppliers |
| Brine (saturated NaCl solution) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Major suppliers |
| Silica Gel for column chromatography | 112926-00-8 | - | 230-400 mesh | Major suppliers |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromo-N-phenylacetamide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask. The biphasic solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Optimization and Troubleshooting Workflow
Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of several key parameters. The following workflow provides a logical approach to refining the reaction conditions.
Applications in Drug Discovery: A Case Study
The 3-methoxynaphthalene moiety is a key structural feature in a variety of pharmacologically active molecules. For instance, the core of certain kinase inhibitors and receptor modulators incorporates this fragment to enhance binding affinity and modulate pharmacokinetic properties. The Suzuki-Miyaura coupling with this compound provides a convergent and efficient route to synthesize libraries of such compounds for structure-activity relationship (SAR) studies.
While a specific, detailed synthesis of a marketed drug using this exact boronic acid in a Suzuki coupling is not readily found in publicly available literature, its utility is evident in the synthesis of advanced intermediates and analogues. For example, in the development of novel anti-inflammatory agents, the coupling of this compound with various substituted heteroaryl halides allows for the rapid exploration of the chemical space around a core scaffold.[2] This approach significantly accelerates the drug discovery process by enabling the parallel synthesis of a diverse range of potential drug candidates.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex molecules bearing the 3-methoxynaphthalene scaffold. Its application in the Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding method for the formation of carbon-carbon bonds. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can effectively incorporate this important structural motif into a wide array of molecules for applications in drug discovery and materials science. The protocols and workflows presented in this application note serve as a practical guide for achieving successful and reproducible results in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of (3-Methoxynaphthalen-1-yl)boronic acid
Abstract: (3-Methoxynaphthalen-1-yl)boronic acid is a versatile and powerful building block in modern organic synthesis. Its naphthalene core, functionalized with both a reactive boronic acid and an electron-donating methoxy group, serves as a cornerstone for constructing complex molecular architectures. This guide provides an in-depth exploration of key derivatization strategies, focusing on palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and showcase their application in the synthesis of high-value compounds for medicinal chemistry and advanced fluorescent probes.
Introduction: The Strategic Value of the Methoxynaphthalene Scaffold
The naphthalene ring system is a privileged scaffold in drug discovery and materials science, appearing in numerous FDA-approved drugs like Naproxen, Terbinafine, and Bedaquiline.[1] Its rigid, planar, and lipophilic nature provides an excellent framework for interacting with biological targets.[1][2] this compound emerges as a particularly valuable precursor, offering a reactive handle—the boronic acid—for precise, catalyzed bond formation. The methoxy group not only influences the electronic properties of the aromatic system but also provides a potential site for further modification or metabolic interaction.
This document serves as a practical guide for researchers, outlining reliable methods to leverage this reagent's synthetic potential. We will move beyond simple procedural lists to explain the causality behind reagent choice and reaction conditions, ensuring a deeper understanding and higher success rate in the laboratory.
Core Derivatization Strategies: C-C and C-Heteroatom Bond Formation
The true power of this compound lies in its ability to participate in robust cross-coupling reactions. We will focus on the two most impactful transformations: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures, a common motif in pharmaceuticals.[3] The reaction's success stems from the stability, low toxicity, and commercial availability of boronic acids, making it a workhorse in both academic and industrial settings.[3][4]
The catalytic cycle involves a Palladium(0) species and is predicated on three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is crucial and requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Common side reactions with (3-Methoxynaphthalen-1-yl)boronic acid and how to avoid them
Welcome to the technical support guide for (3-Methoxynaphthalen-1-yl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile reagent in cross-coupling reactions. Our goal is to provide you with field-proven insights and actionable protocols to help you troubleshoot issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experiments with this compound, particularly in the context of Suzuki-Miyaura coupling.
Q1: My Suzuki coupling reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: A low or non-existent yield is a frequent starting point for troubleshooting. The issue can typically be traced back to one of four key areas: the catalyst's activity, the integrity of your reagents, the reaction conditions, or the presence of atmospheric oxygen.
-
Catalyst Activity: The active catalyst in a Suzuki-Miyaura coupling is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere, as they can degrade or oxidize over time.[1][2] Consider switching to a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle) which can provide more consistent generation of the active Pd(0) catalyst.[1]
-
Reagent Purity & Stability: Boronic acids, including this compound, can degrade on the shelf. It's crucial to verify the purity of your boronic acid and the aryl halide. A common degradation pathway is protodeboronation, which reduces the effective concentration of your nucleophile.[1][2]
-
Reaction Conditions (Base & Solvent): The choice of base and solvent is critical and highly interdependent. The base's role is to activate the boronic acid to facilitate transmetalation.[3] A base that is too strong or used in a highly aqueous environment can accelerate side reactions. Ensure the base is finely powdered and dry for anhydrous reactions to maximize its effectiveness.[1]
-
Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of the boronic acid and cause the decomposition of the Pd(0) catalyst into inactive palladium black.[1][4][5] It is imperative to properly degas your solvents and run the entire reaction under a positive pressure of an inert atmosphere like Argon or Nitrogen.[1][2]
Q2: I'm observing a significant amount of 3-methoxynaphthalene as a byproduct. What is this side reaction and how can I prevent it?
A2: The formation of 3-methoxynaphthalene is a classic case of protodeboronation . This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively wasting your reagent.[6] this compound, being relatively electron-rich, is susceptible to this pathway.
Protodeboronation can be catalyzed by acid, base, or certain metal salts and is often accelerated by water.[6][7]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider replacing strong bases like NaOH with milder inorganic bases such as K₃PO₄ or K₂CO₃. In some cases, fluoride sources like KF can be effective.[1]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents (e.g., dry dioxane, THF, or toluene) can significantly suppress it.[1]
-
Use a More Stable Boronic Acid Surrogate: You can convert the boronic acid to a more stable derivative in situ or prior to the reaction. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to benchtop conditions and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[8] Pinacol esters are also more robust than the corresponding boronic acids.[9][10]
-
Optimize Reaction Time and Temperature: Do not run the reaction longer than necessary. Monitor the reaction by TLC or LC-MS and work it up as soon as the limiting reagent is consumed.[4] Lowering the temperature may also slow the rate of protodeboronation relative to the productive coupling.
Q3: My main byproduct is 3,3'-dimethoxy-1,1'-binaphthyl. How can I avoid this homocoupling?
A3: The formation of 3,3'-dimethoxy-1,1'-binaphthyl is the result of homocoupling , an oxidative dimerization of two molecules of your boronic acid.[7] This side reaction is almost always promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling pathway.[1][5]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[1][4] Maintain a positive pressure of an inert gas throughout the entire setup and reaction time.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous. If you use a Pd(II) precatalyst, its reduction to Pd(0) can sometimes consume the boronic acid as a reductant, leading to homocoupling.[7]
-
Controlled Reagent Addition: In some systems, the slow addition of the boronic acid solution to the reaction mixture via syringe pump can help keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[11]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the final product-forming step), which helps the desired catalytic cycle outcompete the homocoupling pathway.[11]
Q4: My reaction mixture turns black and the reaction stalls. What does this signify?
A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of your soluble palladium catalyst into an insoluble, catalytically inactive form.[4] This is a common failure mode in cross-coupling chemistry.
Common Causes of Catalyst Decomposition:
-
Presence of Oxygen: As mentioned, oxygen can degrade the catalyst.[1]
-
High Temperatures: Excessive heat can cause the palladium complexes to decompose, especially with less stable ligands.
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and precipitation.[2]
-
Impurities: Impurities in reagents or solvents can sometimes poison the catalyst.
To resolve this, ensure rigorous degassing, use an appropriate reaction temperature, verify the purity of your reagents, and use a suitable palladium-to-ligand ratio (typically 1:1 to 1:4).[2]
Troubleshooting Guide at a Glance
| Observed Problem | Potential Cause(s) | Recommended Solutions & Key Insights |
| Low to No Yield | 1. Inactive Catalyst2. Degraded Boronic Acid3. Suboptimal Base/Solvent4. Oxygen Contamination | 1. Use a fresh, air-stable precatalyst.2. Check boronic acid purity; consider converting to a MIDA ester.3. Screen bases (e.g., K₃PO₄, K₂CO₃) and ensure anhydrous conditions if needed.[1]4. Rigorously degas all solvents and maintain an inert atmosphere.[1][4] |
| Protodeboronation Product (3-Methoxynaphthalene) | 1. Harsh Basic Conditions2. Presence of Water (Proton Source)3. High Temperature / Long Reaction Time | 1. Switch to a milder base (e.g., K₂CO₃, KF).[1]2. Use anhydrous solvents and dry reagents.3. Monitor reaction closely and work up promptly upon completion. |
| Homocoupling Product (3,3'-Dimethoxy-1,1'-binaphthyl) | 1. Oxygen in the Reaction2. Suboptimal Catalyst System | 1. Ensure thorough degassing and maintain a strict inert atmosphere.[5]2. Use a Pd(0) source or ensure efficient in situ reduction. Consider slow addition of the boronic acid.[7][11] |
| Formation of Palladium Black | 1. Oxygen Contamination2. Excessive Heat3. Insufficient Ligand | 1. Improve degassing technique.2. Lower the reaction temperature.3. Increase the ligand-to-palladium ratio. |
Visualized Reaction and Troubleshooting Workflows
The following diagrams illustrate the key chemical pathways and a logical workflow for diagnosing failed reactions.
Caption: The Suzuki-Miyaura catalytic cycle and key off-cycle side reactions.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
Recommended Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Under Optimized Conditions
This protocol is designed to minimize the common side reactions discussed above.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This involves evacuating the flask under vacuum and backfilling with the inert gas, repeated at least three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of the Air-Stable MIDA Boronate Ester
For challenging couplings where the boronic acid proves too unstable, converting it to an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy.[8]
-
Ester Formation:
-
In a vial, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO.
-
Heat the mixture at 80 °C until a clear solution is formed and all water has been removed (azeotropically or under vacuum).
-
Cool the reaction mixture to room temperature to allow the MIDA boronate to precipitate.
-
Isolate the solid product by vacuum filtration, wash with a cold solvent like acetone, and dry under vacuum.
-
-
Suzuki Coupling with MIDA Boronate:
-
Follow the same procedure as Protocol 1, using the prepared MIDA boronate (1.3 equiv) in place of the boronic acid.
-
The key difference is the use of a base like K₃PO₄ in an aqueous solvent system (e.g., dioxane/water), which facilitates the slow hydrolysis of the MIDA ester, releasing the boronic acid in situ.[8] This "slow-release" approach is highly effective at suppressing decomposition pathways.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of (3-Methoxynaphthalen-1-yl)boronic Acid Reaction Products
Welcome to the technical support center for chemists and researchers working with (3-Methoxynaphthalen-1-yl)boronic acid. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from its reactions, most commonly Suzuki-Miyaura cross-couplings. The unique properties of the methoxynaphthyl moiety—its moderate polarity, UV activity, and steric bulk—present specific challenges and opportunities in purification that this guide will address.
Purification Strategy Workflow
The purification of biaryl products from Suzuki-Miyaura reactions is a multi-step process. The optimal path depends on the specific impurities present in your crude reaction mixture. This workflow provides a general decision-making framework.
Caption: General purification decision workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My TLC plate shows a baseline spot that doesn't move, even in polar solvents.
Question: I've run my crude reaction mixture on a TLC plate with 50% ethyl acetate in hexanes, and I see my product spot, but there's also a persistent spot at the origin (Rf = 0). What is this, and how do I get rid of it?
Answer:
This is a classic sign of residual boronic acid or related boric acid species. This compound is significantly more polar than the desired biaryl product and often sticks irreversibly to the silica gel baseline.[1] Palladium catalyst residues can also remain at the origin.
Causality: The diol moiety [-B(OH)₂] of the boronic acid interacts very strongly with the polar silica gel stationary phase through hydrogen bonding, leading to extremely low mobility.
Solution: Aqueous Basic Wash
The most effective way to remove boronic acid impurities is through a liquid-liquid extraction with a basic aqueous solution before attempting chromatography.[2] The base converts the boronic acid into a water-soluble boronate salt, which partitions into the aqueous layer.
Step-by-Step Protocol: Basic Aqueous Wash
-
Dissolution: After the reaction is complete, quench it and dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Vent frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Repeat: Repeat the basic wash (steps 3-5) one more time to ensure complete removal.
-
Neutralization & Drying: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Re-analyze the crude material by TLC. The baseline spot should be significantly reduced or completely gone.
Problem 2: I see three spots on my TLC plate after the workup.
Question: My reaction workup is complete. The TLC (visualized under a UV lamp) shows my desired product spot, but also two other spots. One is the unreacted aryl halide starting material, and the other is a nonpolar spot I suspect is a homocoupled byproduct. How do I separate these?
Answer:
This is a common scenario in Suzuki couplings where the reaction has not gone to completion and side reactions have occurred.[3][4] The key impurities are the starting aryl halide and a homocoupled biaryl species (e.g., 3,3'-dimethoxy-1,1'-binaphthyl). Purification will almost certainly require silica gel column chromatography.
Causality:
-
Incomplete Reaction: Suboptimal reaction conditions (catalyst activity, temperature, time) can leave starting materials unreacted.
-
Homocoupling: The presence of oxygen or Pd(II) species can promote the coupling of two boronic acid molecules to form a symmetrical biaryl.[4] This byproduct is often less polar than the desired cross-coupled product.
Solution: Flash Column Chromatography
Flash column chromatography is the standard method for separating mixtures with different polarities. The key is to find a solvent system that provides good separation (ΔRf > 0.2) between your product and the impurities.
| Compound Type | Typical Polarity | Recommended Starting Eluent (Hexane/EtOAc) |
| Homocoupled Naphthyl Dimer | Low | 5-10% EtOAc |
| Aryl Halide (Starting Material) | Low to Medium | 10-30% EtOAc |
| Desired Biaryl Product | Medium | Varies (start with 20-40% EtOAc) |
| Unreacted Boronic Acid | High (Polar) | >80% EtOAc or CH₂Cl₂/MeOH |
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Optimization: First, find the best eluent system using TLC plates.[5] Test various ratios of a nonpolar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, DCM). Aim for an Rf value of ~0.3 for your desired product.
-
Column Packing: Prepare a silica gel column. A good rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude product.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") for the best resolution.
-
Elution: Run the column using the optimized solvent system. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Problem 3: My purified product is an off-white or yellowish solid, but the literature says it should be white.
Question: I've purified my product by column chromatography, and the NMR looks clean, but the solid has a distinct yellow or brownish color. How can I remove the color?
Answer:
This coloration is often due to trace amounts of highly colored palladium species that have co-eluted with your product.[6] While often present in ppm levels and not visible by NMR, they can be visually significant. Recrystallization, sometimes with the aid of activated charcoal, is the best method to remove these impurities and obtain a pure, colorless solid.
Solution: Recrystallization with Activated Charcoal
Causality: Activated charcoal has a very high surface area and can adsorb large, colored, often planar organic or organometallic molecules, like residual palladium complexes, while leaving your desired product in solution.[7]
Step-by-Step Protocol: Decolorizing Recrystallization
-
Solvent Selection: Find a suitable solvent or solvent system for recrystallization. The ideal solvent dissolves your product when hot but not when cold. Common choices for biaryls include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[7][8]
-
Dissolution: In an Erlenmeyer flask, dissolve your impure solid in the minimum amount of boiling solvent.
-
Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Bring the mixture back to a boil for a few minutes. While hot, filter the solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a reaction involving this compound?
A1: Thin Layer Chromatography (TLC) is the most convenient method.[5] Due to the naphthalene ring system, both the boronic acid starting material and the biaryl products are highly UV-active. Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the plate under a UV lamp at 254 nm.[9] You will see the disappearance of the starting materials and the appearance of the more nonpolar product spot as the reaction progresses. LC-MS is also an excellent tool for more quantitative monitoring.
Q2: My product seems to be very polar and streaks badly on the silica gel column. What are my options?
A2: If your coupling partner contains a very polar functional group (e.g., a carboxylic acid, amine, or multiple hydroxyl groups), the resulting biaryl product can be too polar for standard silica chromatography.[10]
-
Modify the Eluent: Adding a small amount of a modifier to your eluent can help. For acidic products, add 1% acetic acid. For basic products, add 1% triethylamine. This can suppress the strong interactions with silica and improve peak shape.[8]
-
Switch Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For very polar compounds, reversed-phase (C18) chromatography, where the mobile phase is typically water/acetonitrile or water/methanol, is an excellent option.[1][10]
Q3: I have unreacted boronic acid, but I don't want to do a basic wash. Can I remove it with chromatography?
A3: While possible, it is not recommended. Boronic acids streak severely on silica gel, which can lead to poor separation and contamination of your product fractions.[1][8] In some cases, using a specialized boronic acid scavenger resin can be effective. However, the most reliable and cost-effective method is the basic aqueous wash described in the troubleshooting guide.[2]
Q4: Can I protect the boronic acid to make it more stable and easier to handle during purification?
A4: Yes. Boronic acids can be converted into more stable derivatives like boronate esters (e.g., pinacol esters) or diethanolamine adducts.[4][11][12] These derivatives are often crystalline, air-stable solids that are less polar than the free boronic acid, making them much easier to purify by standard silica gel chromatography.[12] The diethanolamine adduct can often be used directly in Suzuki couplings with protic solvents.[3]
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
Troubleshooting low conversion rates in reactions with (3-Methoxynaphthalen-1-yl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3-Methoxynaphthalen-1-yl)boronic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve optimal conversion rates in your cross-coupling reactions. As an electron-rich naphthalene derivative, this boronic acid presents unique opportunities and challenges in Suzuki-Miyaura and Chan-Lam couplings. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
I. Understanding the Reactivity of this compound
This compound is an electron-rich arylboronic acid due to the electron-donating effect of the methoxy group on the naphthalene ring system. This electronic nature significantly influences its behavior in cross-coupling reactions. While often promoting facile oxidative addition in Suzuki-Miyaura couplings, it can also increase the susceptibility to certain side reactions, most notably protodeboronation.
II. Troubleshooting Low Conversion Rates: A Symptom-Based Approach
Low conversion is a common frustration in cross-coupling reactions. The key to effective troubleshooting is to systematically diagnose the potential causes. The following sections are organized by common reaction types where this compound is employed.
A. Suzuki-Miyaura Coupling Troubleshooting
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, its success is contingent on a delicate interplay of catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of your reaction parameters is crucial. Start with the most common culprits:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or may have decomposed. Ensure your palladium source is fresh. For electron-rich boronic acids, using a pre-catalyst can be beneficial.[1]
-
Oxygen Contamination: Rigorously degas your solvents and maintain an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the unwanted homocoupling of your boronic acid and deactivate the catalyst.[2]
-
Reagent Integrity: this compound, being electron-rich, can be prone to degradation over time, particularly through protodeboronation.
Q2: I am observing a significant amount of 3-methoxynaphthalene as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 3-methoxynaphthalene is a classic sign of protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a known issue with electron-rich boronic acids.
-
Mechanism: Protodeboronation can be catalyzed by both acid and base. In the context of Suzuki-Miyaura reactions, it is often base-promoted.
-
Prevention Strategies:
-
Use Milder Bases: Switch from strong bases like NaOH or KOtBu to milder options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[2][3]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[2]
-
Q3: How do I choose the optimal catalyst and ligand for coupling with this electron-rich boronic acid?
A3: The choice of catalyst and ligand is critical. For electron-rich boronic acids like this compound, the oxidative addition step is generally facile. Therefore, the ligand should be chosen to promote the other steps of the catalytic cycle, such as transmetalation and reductive elimination.
-
Ligand Selection: Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often excellent choices.[2][4] They can accelerate the catalytic cycle and stabilize the palladium catalyst.
-
Catalyst Precursors: Using air-stable palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., SPhos Pd G3) | Provides a reliable source of active Pd(0). Pre-catalysts are often more robust. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Facilitates the catalytic cycle with electron-rich boronic acids.[2][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases that minimize protodeboronation of the electron-rich boronic acid.[2] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O (e.g., 10:1) | Aprotic organic solvents with a small amount of water to solubilize the base. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion without excessive decomposition. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and homocoupling.[2] |
Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions
-
Reagent Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%). If using a pre-catalyst, add it directly (1-2 mol%).
-
Degassing: Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 10:1 dioxane/water mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
B. Chan-Lam Coupling Troubleshooting
The copper-catalyzed Chan-Lam coupling is an attractive method for forming C-N and C-O bonds. Unlike palladium-catalyzed reactions, it is often performed in the presence of air. However, it comes with its own set of challenges.
Frequently Asked Questions (FAQs) - Chan-Lam Coupling
Q1: My Chan-Lam reaction is giving low yields. What are the common pitfalls?
A1: The Chan-Lam coupling can be sensitive to several factors. Common issues include:
-
Copper Source and Ligand: The choice of copper salt (e.g., Cu(OAc)₂) and, if used, a ligand can be critical.
-
Solvent and Base: The reaction is highly dependent on the solvent and base combination.
-
Byproduct Formation: Similar to Suzuki-Miyaura couplings, protodeboronation and homocoupling of the boronic acid can be significant side reactions.[5]
Q2: Are there specific considerations for using this compound in Chan-Lam couplings?
A2: Yes, the electron-rich nature of this boronic acid can influence the reaction. While it may facilitate the initial transmetalation with the copper catalyst, it can also be more susceptible to oxidative side reactions.
Troubleshooting Workflow for Chan-Lam Reactions
Caption: A systematic approach to troubleshooting Chan-Lam coupling reactions.
Table 2: General Conditions for Chan-Lam Coupling
| Parameter | Recommendation | Rationale |
| Copper Source | Cu(OAc)₂ (1.0 - 2.0 equivalents) | A common and effective copper(II) source for Chan-Lam couplings.[6] |
| Base | Pyridine or Triethylamine (Et₃N) | Acts as a base and can also serve as a ligand for the copper center. |
| Solvent | Dichloromethane (DCM) or Toluene | Aprotic solvents are generally preferred. |
| Atmosphere | Air (unless otherwise specified) | Oxygen from the air often serves as the terminal oxidant in the catalytic cycle.[6] |
| Additives | 4Å Molecular Sieves | Can be beneficial to remove trace amounts of water that may interfere with the reaction. |
| Temperature | Room Temperature to 50 °C | The reaction is often run at or slightly above room temperature. |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
-
Setup: To an oven-dried flask, add this compound (1.5 mmol, 1.5 equiv), the amine (1.0 mmol, 1.0 equiv), Cu(OAc)₂ (1.0 mmol, 1.0 equiv), and 4Å molecular sieves.
-
Solvent and Base Addition: Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air (e.g., with a balloon of air or by using a needle to pierce the septum).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
III. Concluding Remarks
Successfully employing this compound in cross-coupling reactions requires a nuanced understanding of its electron-rich character. By anticipating and mitigating potential side reactions like protodeboronation and by carefully selecting the catalyst system and reaction conditions, researchers can unlock the full synthetic potential of this valuable building block. This guide provides a foundational framework for troubleshooting and optimization. Remember that each specific substrate pairing may require fine-tuning of these general principles.
IV. References
-
Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis.
-
Bellina, F., & Renante, R. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Comparison of reactivity of different boron reagents (a) The predicted... (n.d.). ResearchGate.
-
Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis.
-
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF. (n.d.). ResearchGate.
-
Benchchem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry.
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit.
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
-
Li, J. J., & Gribble, G. W. (1997). Palladium-Catalyzed Cross-Coupling Reactions in Organic Syntheses.
-
Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society.
-
Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025, October 14). National Institutes of Health.
-
Buchwald, S. L., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
-
I desperately need help and I'm out of answers. (2025, August 11). Reddit.
-
Farghaly, T. A., et al. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate.
-
A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (n.d.). National Institutes of Health.
-
Watson, A. J. B., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
-
6-Methoxy-2-naphthaleneboronic acid | C11H11BO3 | CID 4641692. (n.d.). PubChem.
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). JACS Au.
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. (n.d.). ChemRxiv.
-
(PDF) A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (2025, August 6). ResearchGate.
-
Catalyzed Asymmetric Aryl Transfer Reactions to Aldehydes with Boronic Acids as Aryl Source. (n.d.). Journal of the American Chemical Society.
-
Naphthalene-2-boronic acid. (n.d.). Frontier Specialty Chemicals.
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.
-
2-Methoxy-1-naphthaleneboronic acid 104116-17-8. (n.d.). Sigma-Aldrich.
-
3-Methoxynaphthalene-2-boronic acid. (n.d.). Chongqing Chemdad Co., Ltd.
-
6-Methoxynaphthalene-2-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
Minimizing homocoupling of (3-Methoxynaphthalen-1-yl)boronic acid
Topic: Minimizing Homocoupling of (3-Methoxynaphthalen-1-yl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for minimizing the formation of the homocoupled byproduct, 3,3'-dimethoxy-1,1'-binaphthyl, during the Suzuki-Miyaura cross-coupling of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
A1: Homocoupling of arylboronic acids, such as this compound, is a common side reaction that generates a symmetrical biaryl impurity (e.g., 3,3'-dimethoxy-1,1'-binaphthyl). This side reaction primarily arises from two distinct mechanisms[1][2]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process[2][3]. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer. This process serves to reduce the Pd(II) to the catalytically active Pd(0) state but comes at the cost of consuming your starting material and generating impurities[1][2]. This is often most problematic at the beginning of the reaction before the main cross-coupling cycle is established.
Q2: My boronic acid is electron-rich. Does this make homocoupling more likely?
A2: The electronic nature of the boronic acid can influence its propensity for side reactions. While some studies have shown that homocoupling can predominate with electron-deficient arylboronic acids under specific conditions[4][5], electron-rich systems like this compound are also susceptible, particularly to oxidative homocoupling. The methoxy group makes the naphthalene ring system electron-rich, which can facilitate oxidative addition and other steps in both the desired and undesired reaction pathways. The key is to ensure the desired cross-coupling pathway is kinetically favored over the homocoupling pathway.
Q3: Can my choice of base be causing the excess homocoupling?
A3: Absolutely. The base is essential for activating the boronic acid to facilitate transmetalation, but an improper choice can promote side reactions[6]. Strong bases can accelerate the decomposition of boronic acids. For Suzuki-Miyaura couplings, weaker inorganic bases are often preferred to minimize homocoupling. Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally effective and less harsh than strong organic bases or hydroxides[1]. The optimal base is often substrate-dependent and may require screening[7].
Q4: How can I tell if my boronic acid has decomposed before I even start the reaction?
A4: Boronic acids, especially certain heteroaryl and vinyl derivatives, can be unstable and prone to decomposition (protodeboronation) upon storage, particularly when exposed to air and moisture[8][9]. This compound is generally a stable solid, but it's good practice to check its purity. You can assess the quality of your boronic acid by NMR spectroscopy (looking for signals corresponding to 2-methoxynaphthalene, the protodeboronated product) or by checking its melting point against the literature value. For highly sensitive boronic acids, using air-stable surrogates like MIDA boronates can be an effective strategy, as they slowly release the boronic acid in situ[8][10].
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling of this compound, a systematic approach to optimizing reaction parameters is crucial. The following guide breaks down the key variables and provides actionable solutions.
1. Reaction Atmosphere and Reagent Purity
The most common and easily preventable cause of homocoupling is the presence of oxygen.
Issue: Significant formation of 3,3'-dimethoxy-1,1'-binaphthyl, even with a reliable catalyst system.
Diagnosis: This strongly suggests the presence of oxygen in your reaction.
Solutions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is typically done by evacuating the flask and backfilling with an inert gas, repeating this cycle three times[11]. Maintain a positive pressure of inert gas throughout the reaction.
-
Subsurface Sparge: For larger-scale reactions, a subsurface sparge with nitrogen or argon prior to adding the catalyst can be highly effective at removing dissolved oxygen[3][12].
2. Palladium Source and Ligand Selection
Your choice of catalyst and ligand directly controls the reactivity and stability of the active catalytic species.
Issue: Homocoupling is observed primarily at the beginning of the reaction, and you are using a Pd(II) precatalyst like Pd(OAc)₂.
Diagnosis: The Pd(II) is likely being reduced to Pd(0) via the homocoupling pathway.
Solutions:
-
Switch to a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can eliminate the initial reduction step that often leads to homocoupling[1].
-
Use Modern Precatalysts: Buchwald's G2, G3, or G4 precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently, minimizing side reactions[2][13]. They are often superior to simply mixing a Pd(II) source with a ligand.
-
Optimize the Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich systems like your naphthalene substrate, bulky, electron-rich phosphine ligands are highly recommended[6][14].
-
Rationale: Bulky ligands (e.g., XPhos, SPhos, P(t-Bu)₃) promote the reductive elimination step of the desired cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling[1][13].
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable bonds with palladium and are highly effective catalysts that can also suppress homocoupling[6][11].
-
| Catalyst System | Ligand Type | Key Advantage for Minimizing Homocoupling | Reference |
| Pd(PPh₃)₄ | Traditional Phosphine | Pd(0) source, avoids initial reduction via homocoupling. | [13] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky, Electron-Rich Phosphine | Promotes desired reductive elimination; Pd(0) source. | [2] |
| XPhos Pd G3 | Buchwald Palladacycle | Clean and efficient generation of active Pd(0)-L species. | [2][13] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Forms highly stable Pd-NHC complexes, high turnover. | [2] |
3. The Role of the Base and Solvent
The reaction medium plays a critical role in the delicate balance of the catalytic cycle.
Issue: Inconsistent results or high levels of homocoupling despite using a good catalyst/ligand system.
Diagnosis: The base or solvent may be suboptimal for your specific substrate.
Solutions:
-
Base Selection: Screen weaker inorganic bases. K₃PO₄ is often an excellent choice, particularly in polar aprotic solvents. Cs₂CO₃ or K₂CO₃ are also widely used. Avoid strong bases like NaOH or KOtBu unless specifically required, as they can promote boronic acid degradation[7].
-
Solvent System: The choice of solvent influences the solubility of reagents and the stability of intermediates.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are frequently used, often with a small amount of water to aid in dissolving the base and facilitating the activation of the boronic acid[2].
-
Aqueous Conditions: While some water is often beneficial, an excessive amount can promote protodeboronation, a side reaction where the boronic acid is converted back to the arene[15]. Typically, solvent ratios like Dioxane/H₂O (5:1) are a good starting point[8].
-
Visualizing the Competing Pathways
The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway that must be suppressed.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol uses a modern palladacycle precatalyst and rigorous inert atmosphere techniques.
Reagents & Equipment:
-
This compound
-
Aryl halide coupling partner (e.g., an aryl bromide)
-
XPhos Pd G3 (or similar Buchwald precatalyst)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware and magnetic stirrer
Step-by-Step Methodology:
-
Vessel Preparation: Place a stir bar in a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon.
-
Adding Solids: Under a positive flow of Argon, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (2.5 equiv.).
-
Solvent Degassing: In a separate flask, degas the 1,4-dioxane and water by bubbling Argon through the liquids for 20-30 minutes.
-
Inert Atmosphere Cycle: Seal the Schlenk flask, then evacuate and backfill with Argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., a 5:1 ratio) to the flask via syringe.
-
Catalyst Addition: Briefly open the flask under a strong positive pressure of Argon and add the XPhos Pd G3 catalyst (typically 1-2 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Troubleshooting Purification - Removing the Homocoupled Byproduct
The homocoupled byproduct, 3,3'-dimethoxy-1,1'-binaphthyl, can have similar polarity to the desired cross-coupled product, making purification challenging.
Issue: The desired product and the homocoupled byproduct are co-eluting during column chromatography.
Diagnosis: Insufficient separation power of the chosen chromatography conditions.
Solutions:
-
Optimize Flash Chromatography:
-
Solvent System: Instead of a standard Hexane/Ethyl Acetate gradient, try a different solvent system. Toluene or Dichloromethane can offer different selectivity for aromatic compounds. For example, a gradient of Toluene in Hexanes may provide better separation.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
Loading: Ensure the crude material is properly loaded onto the column. Dry-loading the sample adsorbed onto silica gel is often superior to wet-loading in a solvent.
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification.
-
Solvent Screening: Screen various solvents and solvent pairs (e.g., Ethanol/Water, Toluene/Heptane, Dichloromethane/Hexane) to find conditions where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the byproduct remains in the mother liquor.
-
-
Preparative HPLC: For high-value materials or particularly difficult separations, preparative reverse-phase HPLC is a powerful tool. The different interaction mechanism with the C18 stationary phase can often resolve compounds that are inseparable on normal-phase silica.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Improving the stability of (3-Methoxynaphthalen-1-yl)boronic acid in reaction mixtures
Welcome to the technical support center for (3-Methoxynaphthalen-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile reagent in reaction mixtures. Our goal is to empower you with the scientific understanding and practical solutions needed to ensure the success of your experiments.
Introduction: The Challenge of Stability
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many arylboronic acids, its utility can be compromised by inherent instability under various reaction conditions. The electron-donating nature of the methoxy group on the naphthalene scaffold can influence its reactivity and susceptibility to degradation. This guide will delve into the common stability issues and provide actionable strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound in a reaction mixture?
A1: The main degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 3-methoxynaphthalene. This side reaction is a significant cause of yield loss and is highly dependent on factors like pH, temperature, and the presence of certain metals.[1][2][3]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenol, in this case, 3-methoxy-1-naphthol. This can be mediated by dissolved oxygen, peroxide impurities in solvents, or certain oxidizing agents.[4][5][6][7]
-
Boroxine Formation: Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this is a reversible process, the formation of boroxine can reduce the concentration of the active monomeric boronic acid in solution.[8][9][10][11]
Q2: How does pH affect the stability of my boronic acid?
A2: The pH of the reaction medium is a critical factor. An equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form.[12]
-
Basic Conditions: While necessary for activating the boronic acid to the more nucleophilic boronate for Suzuki-Miyaura coupling, high pH can also significantly accelerate protodeboronation.[13][14][15] The optimal pH is a delicate balance between activating the boronic acid for the desired reaction and minimizing its degradation.
Q3: I suspect my boronic acid is degrading upon storage. How should I properly store it?
A3: For long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can all contribute to degradation over time.
Q4: Can I use this compound directly if it has formed its boroxine?
A4: Yes, in many cases, the boroxine can be used directly in reactions like the Suzuki-Miyaura coupling. The equilibrium between the boronic acid and its boroxine is reversible, and under the reaction conditions (especially in the presence of water and base), the boroxine can hydrolyze back to the active monomeric boronic acid.[16] However, the kinetics of this hydrolysis can affect the overall reaction rate.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during reactions with this compound.
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Symptom: The desired cross-coupled product is obtained in low yield, with significant amounts of the protodeboronated side-product (3-methoxynaphthalene) observed.
Root Cause Analysis and Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Excessive Protodeboronation | Analyze crude reaction mixture by GC-MS or LC-MS to quantify the amount of 3-methoxynaphthalene. | 1. Optimize Base: Use a weaker base (e.g., K₃PO₄ instead of NaOH) or a less concentrated basic solution.[17] 2. Lower Temperature: Run the reaction at the lowest effective temperature. 3. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Catalyst Decomposition | Observe for the formation of palladium black. | 1. Use a more stable Pd-precatalyst/ligand system. [18] 2. Ensure rigorous degassing of solvents and sparging of the reaction vessel with an inert gas.[18] |
| Poor Quality Boronic Acid | Check the purity of the starting boronic acid by NMR or melting point. | 1. Recrystallize the boronic acid before use. 2. Convert to a more stable derivative (see Guide 3). |
Guide 2: Formation of Phenolic Impurities
Symptom: The presence of 3-methoxy-1-naphthol is detected in the reaction mixture or isolated product.
Root Cause Analysis and Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Oxidation by Air | The reaction was not performed under a strict inert atmosphere. | Rigorous Degassing: Degas all solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[17] |
| Peroxide Contamination | Test solvents (especially ethers like THF and dioxane) for the presence of peroxides using peroxide test strips. | Solvent Purification: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Avoid prolonged storage of opened solvent bottles.[19] |
Guide 3: Improving the Stability of the Boronic Acid Reagent
For particularly challenging reactions where the instability of this compound is a persistent issue, consider converting it to a more stable derivative.
Strategy 1: Formation of a Pinacol Ester
Boronate esters, such as pinacol esters, are significantly more stable towards protodeboronation and oxidation than the corresponding boronic acids.[19][20] They are often crystalline solids that are easier to handle and purify.
Experimental Protocol: Pinacol Ester Formation
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure and purify the resulting pinacol ester by column chromatography or recrystallization.
Strategy 2: Formation of a Diethanolamine (DABO) Adduct
Diethanolamine complexes of boronic acids form stable, crystalline solids that are air- and water-stable.[21][22] These adducts can often be used directly in Suzuki-Miyaura reactions, where the boronic acid is slowly released under the reaction conditions.[22]
Experimental Protocol: Diethanolamine Adduct Formation
-
Dissolve this compound (1.0 equiv) in a minimal amount of a solvent like dichloromethane in a vial with a stir bar.[18]
-
Add diethanolamine (1.0 equiv) dropwise while stirring.[18]
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[18]
Strategy 3: Use of MIDA Boronates for Slow Release
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy for unstable boronic acids.[23][24][25] This is particularly useful in cross-couplings with challenging substrates, as it maintains a low, steady concentration of the active boronic acid, minimizing degradation.[24]
Part 3: Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of degradation is key to preventing them.
Degradation Pathways of this compound
Caption: Major degradation pathways for arylboronic acids.
Stabilization Strategies Workflow
Caption: Workflow for stabilizing boronic acids.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boroxine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in (3-Methoxynaphthalen-1-yl)boronic Acid Couplings
Welcome to the technical support resource for researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting for challenges specifically related to the use of (3-Methoxynaphthalen-1-yl)boronic acid, a substrate class known for its unique electronic properties that can lead to catalyst deactivation and other side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered in the laboratory, moving from general low-yield problems to specific mechanistic failures.
Q1: My Suzuki coupling with this compound is resulting in low to no product yield. What are the primary factors to investigate?
A1: A low yield is a common but multifaceted problem. The electron-rich nature of the 3-methoxynaphthalene system requires careful optimization. The issue typically stems from one of four areas: catalyst integrity, reagent stability, incompatible reaction conditions, or inherent substrate reactivity challenges.
Initial Diagnostic Checks:
-
Catalyst and Ligand Integrity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ.[1] This reduction can be inefficient or fail. Phosphine ligands are notoriously susceptible to oxidation by trace oxygen.
-
Actionable Advice: Always use fresh, high-purity catalysts and ligands. If you suspect ligand degradation, consider using air-stable precatalysts like Buchwald's G3 or G4 palladacycles, which generate the active LPd(0) species under mild conditions.[2]
-
-
Reagent Quality & Stability:
-
This compound: This boronic acid is susceptible to a key side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This is often accelerated by strong bases and the presence of water.[4][5]
-
Aryl Halide Partner: The reactivity order is generally I > Br > OTf >> Cl.[6] Coupling aryl chlorides is particularly challenging and requires highly active catalyst systems with electron-rich, bulky ligands to facilitate the difficult oxidative addition step.[2][7]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to an inactive state and promote the homocoupling of boronic acids.[1][6] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical.
-
Solvent Choice: Solvents stabilize the catalytic species and modulate reagent reactivity.[8][9] For this substrate, common choices include toluene, dioxane, or THF.[10] Ensure the solvent is anhydrous and degassed.
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation but can also promote its decomposition.[11][12] A systematic screening is often necessary.
-
Q2: I'm observing a black precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is almost certainly palladium black , which consists of finely divided, catalytically inactive palladium metal.[13] Its formation is a definitive sign of catalyst deactivation via aggregation.
Causality of Palladium Black Formation:
-
Oxygen Exposure: The most common cause. Inadequate degassing allows oxygen to interfere with the catalytic cycle, leading to the precipitation of Pd(0).[13]
-
Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligand stabilizes the mononuclear Pd(0) species.[1] If the ligand is not sufficiently bulky or electron-donating, or if the temperature is too high, the ligand can dissociate. The resulting "naked" Pd(0) atoms rapidly aggregate and precipitate.[13]
-
Thermal Instability: High reaction temperatures can exceed the stability threshold of the palladium-ligand complex, promoting both ligand dissociation and catalyst aggregation.[13]
-
Solvent Effects: Some solvents, particularly THF, have been reported to promote the formation of palladium black under certain conditions.[13]
Preventative Strategies:
| Strategy | Rationale |
| Rigorous Degassing | Use three freeze-pump-thaw cycles for your solvent or sparge with argon for at least 30 minutes to remove dissolved oxygen.[13] |
| Use Stabilizing Ligands | Employ bulky, electron-rich ligands that form more stable complexes with palladium. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or NHC ligands are excellent choices.[2][4] |
| Temperature Control | Avoid excessive temperatures. If a reaction is sluggish, it is often better to switch to a more active catalyst system rather than increasing the heat, which can accelerate decomposition. |
| Change Solvent | If palladium black persists, consider switching to a different solvent like toluene, CPME, or 1,4-dioxane.[14] |
Q3: I suspect protodeboronation is consuming my this compound. How can I confirm this and what is the best way to mitigate it?
A3: Protodeboronation is a frequent issue with electron-rich arylboronic acids like yours.[15] The methoxy group donates electron density into the naphthalene ring, making the ipso-carbon more susceptible to protonolysis.
Confirmation: To confirm, run a crude NMR or LC-MS of your reaction mixture. Look for the presence of 3-methoxynaphthalene, the byproduct of protodeboronation.
Mitigation Strategies:
-
Use Milder Bases: Strong bases (like NaOH) in aqueous media can accelerate the side reaction.[5] Switch to milder, less nucleophilic bases.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions to aid transmetalation, water is the proton source for this side reaction.[16] If protodeboronation is severe, switching to strictly anhydrous conditions with a base like K₃PO₄ can be effective.[14]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions.
Q4: The electron-donating methoxy group on my naphthalene ring seems to be hindering the reaction. Why is this and how do I overcome it?
A4: This is a classic electronic mismatch problem. The Suzuki cycle's rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the aryl halide's carbon-halogen bond.[17][18]
-
The "Why": Electron-donating groups on one coupling partner and electron-withdrawing groups on the other generally accelerate the reaction. If both your this compound (electron-rich) and your aryl halide partner are electron-rich, the oxidative addition step can be very slow.[19] The electron-rich nature of the palladium center, enhanced by its ligands, is seeking an electron-poor carbon-halogen bond to insert into.
Solutions:
-
Use Highly Active Ligands: This is the most effective solution. Modern biarylphosphine ligands (e.g., RuPhos, XPhos) and N-heterocyclic carbenes (NHCs) are both extremely electron-rich and sterically bulky.[2][4]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for slow turnover, but this is not an ideal or cost-effective solution.
Visualizing the Process: Key Mechanisms and Workflows
Understanding the underlying mechanisms is key to effective troubleshooting.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: The Suzuki-Miyaura cycle with key steps and common failure points.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A systematic workflow for diagnosing and solving coupling issues.
Experimental Protocols
Protocol 1: General Troubleshooting for a Failed Reaction
This protocol provides a systematic approach to re-attempting a failed coupling with this compound.
-
Glassware and Environment Preparation:
-
Thoroughly oven-dry all glassware (reaction vial, stir bar, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of high-purity argon or nitrogen.
-
-
Reagent Preparation:
-
To the reaction vial, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and freshly powdered, dry base (e.g., K₃PO₄, 2.5 equiv).
-
Seal the vial with a septum cap.
-
Evacuate the vial under high vacuum for 5 minutes, then backfill with inert gas. Repeat this cycle a total of three times to ensure an oxygen-free environment.[6]
-
-
Solvent and Catalyst Addition:
-
Use a fresh bottle of anhydrous solvent (e.g., Toluene or 1,4-Dioxane). Degas the solvent by sparging with argon for 30 minutes.
-
Under a positive flow of inert gas, add the solvent via syringe to the reaction vial.
-
In a separate glovebox or Schlenk line, weigh the palladium precatalyst and ligand (if not using a pre-formed complex). Add the catalyst/ligand to the reaction vial as a solid or as a solution in degassed solvent.
-
-
Reaction Execution:
-
Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 90-100 °C).
-
Stir vigorously to ensure good mixing.
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Protocol 2: Conversion to a More Stable Pinacol Boronic Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester derivative can significantly improve stability.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting boronic acid.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. web.uvic.ca [web.uvic.ca]
- 19. reddit.com [reddit.com]
Technical Support Center: Scaling Up Reactions Involving (3-Methoxynaphthalen-1-yl)boronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scaling up cross-coupling reactions, particularly Suzuki-Miyaura reactions, involving (3-Methoxynaphthalen-1-yl)boronic acid. Our goal is to equip you with the expertise and practical insights needed to transition your synthesis from the laboratory bench to larger-scale production efficiently and safely.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up process.
Q1: My Suzuki-Miyaura reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a common challenge that can often be attributed to several interconnected factors. A systematic approach to troubleshooting is crucial.
Initial Checks & Root Causes:
-
Reagent Quality and Stability: The stability of boronic acids is a critical factor.[1] this compound, like many arylboronic acids, can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by prolonged reaction times, elevated temperatures, and the presence of excess water or strong bases.[2][3]
-
Solution: Always use fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester, if stability issues persist.[4]
-
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxidation.[4] Their deactivation can be a major contributor to poor yield, especially in larger-scale reactions where complete exclusion of oxygen is more challenging.
-
Solvent and Base Purity: The presence of oxygen and water in your solvent can deactivate the palladium catalyst.[4] The purity and physical form of the base are also critical.
-
Solution: Use anhydrous and thoroughly degassed solvents.[2] Ensure your base is of high purity and has a consistent particle size for reproducible results.
-
-
Mixing and Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer and poor mixing.[6][7] This can result in localized "hot spots" causing reagent or catalyst degradation, and concentration gradients that slow down the reaction rate.[8][9]
-
Solution: Implement efficient mechanical stirring and monitor the internal reaction temperature closely. For very large scales, consider using a reactor with a jacket for better temperature control.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in scale-up.
Q2: I am observing significant amounts of homocoupling of the boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings.[2]
Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
High Catalyst Loading: While seemingly counterintuitive, excessively high concentrations of the palladium catalyst can sometimes favor homocoupling pathways.
-
Base Strength and Concentration: Certain bases, especially at high concentrations, can facilitate this side reaction.
Mitigation Strategies:
-
Thorough Degassing: The most critical step is to ensure your reaction mixture is rigorously deoxygenated before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture.[2]
-
Optimize Catalyst Loading: Carefully screen catalyst loading to find the optimal concentration that promotes the desired cross-coupling without significant homocoupling. Modern, highly active pre-catalysts often allow for lower catalyst loadings.[5][11]
-
Choice of Base: The selection of the base can have a significant impact. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like hydroxides.[2]
| Parameter | Recommendation for Minimizing Homocoupling |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
| Catalyst Loading | Optimize to the lowest effective level (e.g., 0.1-1 mol%) |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Temperature | Avoid excessive temperatures that may promote side reactions |
Q3: The reaction seems to stall before completion on a larger scale. What should I investigate?
A3: A stalled reaction often points to catalyst deactivation or issues with reagent solubility and mass transfer.
Potential Issues and Solutions:
-
Catalyst Deactivation: As mentioned, oxygen is a primary culprit.[4] Another possibility is the thermal decomposition of the catalyst or ligands, especially during prolonged reactions at high temperatures.
-
Solution: In addition to rigorous degassing, consider using more thermally stable ligands. Monitoring the reaction progress by TLC or LC-MS can help determine if the reaction stops at a certain point.
-
-
Poor Solubility: this compound or the aryl halide partner may have limited solubility in the chosen solvent system, especially at higher concentrations required for scale-up.[2] If a reagent is not fully dissolved, the reaction rate will be limited by the dissolution rate.
-
Solution: Screen for solvent systems that provide good solubility for all reactants at the desired reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol, is often employed.[12]
-
-
Mass Transfer Limitations: In multiphase systems (e.g., with an aqueous base), inefficient stirring can lead to poor mass transfer between the phases, effectively slowing down or stopping the reaction.[8]
-
Solution: Ensure vigorous and efficient stirring to maximize the interfacial area between phases. The design of the stirrer (e.g., anchor vs. turbine) can be critical at larger scales.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, away from light. It is best kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent degradation from moisture and oxygen.
Q2: How does the methoxy group on the naphthalene ring affect the reactivity of the boronic acid?
A2: The methoxy group is an electron-donating group. This generally increases the electron density on the naphthalene ring system, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. While often beneficial for reactivity, the electronic nature of substituents on the boronic acid can also affect its stability.[13]
Q3: What is protodeboronation and why is it a concern?
A3: Protodeboronation is a significant decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced with a C-H bond.[14] This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.[2] It is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura reactions.[3]
Caption: Competing pathways: Suzuki-Miyaura vs. Protodeboronation.
Q4: Are there alternative coupling partners to aryl halides for use with this compound?
A4: Yes, while aryl bromides and iodides are most common, aryl triflates (Ar-OTf) are also excellent electrophilic partners.[4] Aryl chlorides can be used but often require more specialized and highly active catalyst systems.[4]
Section 3: Experimental Protocol - Generalized Scale-Up of a Suzuki-Miyaura Reaction
This protocol provides a general framework for scaling up a Suzuki-Miyaura coupling reaction. Note: This is a representative protocol and should be optimized for your specific substrates and equipment.
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl Bromide)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst)
-
Base (e.g., K₂CO₃)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Jacketed Glass Reactor with Mechanical Stirrer, Condenser, and Inert Gas Inlet
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and assembled correctly. Purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Reagent Charging: To the reactor, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent. The reaction concentration should be carefully considered to ensure solubility and manage heat transfer.
-
Further Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-30 minutes to ensure complete deoxygenation.
-
Catalyst Addition: Add the palladium catalyst (0.1-1 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or toluene) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method for the scale, such as column chromatography or recrystallization.[15]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Be mindful of the potential for exotherms during the reaction, especially on a large scale.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide to (3-Methoxynaphthalen-1-yl)boronic Acid and its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of Naphthalene Scaffolds
In the landscape of modern medicinal chemistry and materials science, the naphthalene core is a privileged scaffold. Its rigid, planar structure and extended π-system are frequently exploited to design molecules with tailored electronic, optical, and biological properties. Naphthalene derivatives are integral to a wide array of pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced polymers. The efficient synthesis of these complex structures often relies on robust carbon-carbon bond-forming reactions, with the Palladium-catalyzed Suzuki-Miyaura cross-coupling being a preeminent tool. This reaction's success is critically dependent on the stability and reactivity of the organoboron reagent, making a deep understanding of the chosen boronic acid paramount.
This guide presents a comparative analysis of (3-Methoxynaphthalen-1-yl)boronic acid and other key naphthaleneboronic acids. We will delve into the nuanced interplay of electronic and steric effects that govern their performance in Suzuki-Miyaura couplings, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
This compound: A Profile
This compound (CAS: 219834-94-3) is a valuable building block for introducing the 3-methoxynaphthyl moiety. The methoxy group, a common substituent in drug molecules, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and hydrogen bonding capacity.
Chemical and Physical Properties:
-
Molecular Formula: C₁₁H₁₁BO₃
-
Molecular Weight: 202.02 g/mol
-
Appearance: Typically an off-white to yellow solid.
The strategic placement of the methoxy group at the 3-position and the boronic acid at the 1-position of the naphthalene ring creates a unique electronic and steric environment that dictates its reactivity in cross-coupling reactions.
Comparative Analysis: Reactivity of Naphthaleneboronic Acids in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors:
-
Electronic Effects: The electron density of the aryl group attached to the boron atom affects the rate-determining transmetalation step. Electron-donating groups (EDGs) can increase the nucleophilicity of the organic fragment, potentially accelerating transmetalation. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity.
-
Steric Hindrance: Bulky substituents near the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation step.
To provide a clear comparison, we will consider this compound alongside other relevant isomers and parent compounds:
-
(4-Methoxynaphthalen-1-yl)boronic acid: An isomer with the methoxy group at the 4-position.
-
(6-Methoxynaphthalen-2-yl)boronic acid: An isomer with substitution on the second ring.
-
Naphthalene-1-boronic acid: The unsubstituted parent compound for 1-substituted naphthalenes.
-
Naphthalene-2-boronic acid: The unsubstituted parent compound for 2-substituted naphthalenes.
Theoretical Reactivity Profile
The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In the context of the naphthalene ring system, its resonance effect is generally dominant.
-
This compound: The methoxy group at the 3-position donates electron density into the naphthalene ring. This increased electron density on the carbon atom bearing the boronic acid is expected to enhance its nucleophilicity and facilitate the transmetalation step compared to the unsubstituted naphthalene-1-boronic acid.
-
(4-Methoxynaphthalen-1-yl)boronic acid: With the methoxy group at the 4-position (para to the boronic acid), the electron-donating resonance effect is also pronounced. The relative reactivity compared to the 3-methoxy isomer will depend on the subtle interplay of resonance and inductive effects.
-
(6-Methoxynaphthalen-2-yl)boronic acid: Here, the methoxy group is on the same ring as the boronic acid. Its electron-donating character is expected to enhance reactivity compared to naphthalene-2-boronic acid.
-
Naphthalene-1-boronic acid vs. Naphthalene-2-boronic acid: Naphthalene-1-boronic acid is generally considered to be more sterically hindered than naphthalene-2-boronic acid due to the peri-hydrogen at the 8-position. This can lead to slower reaction rates in some cases.
The following diagram illustrates the structural differences between these key naphthaleneboronic acids.
Caption: Structural relationship of the compared naphthaleneboronic acids.
Performance Data from Literature
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Typically Good to High |
| (4-Methoxynaphthalen-1-yl)boronic acid | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | Often High |
| (6-Methoxynaphthalen-2-yl)boronic acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 16 | Generally Good |
| Naphthalene-1-boronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Variable, can be lower due to sterics |
| Naphthalene-2-boronic acid | Aryl Bromide | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | RT-80 | 4-12 | Consistently High |
Note: The data in this table is compiled from various literature sources and represents typical conditions and outcomes. A direct comparison of yields is not possible due to the differing reaction parameters.
From the available data and theoretical considerations, we can infer the following trends:
-
Methoxy-substituted naphthaleneboronic acids are generally highly reactive in Suzuki-Miyaura couplings, often providing good to excellent yields. The electron-donating nature of the methoxy group likely contributes to this high reactivity.
-
Naphthalene-2-boronic acid and its derivatives (like 6-methoxy-2-naphthaleneboronic acid) are often excellent coupling partners, benefiting from lower steric hindrance compared to their 1-substituted counterparts.
-
Naphthalene-1-boronic acid and its derivatives can be more challenging substrates due to the steric clash with the peri-hydrogen. However, with optimized catalyst systems (e.g., using bulky, electron-rich phosphine ligands), high yields can still be achieved.
Experimental Protocols: A General Guideline for Suzuki-Miyaura Coupling
The following protocol provides a general starting point for the Suzuki-Miyaura coupling of naphthaleneboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials and Reagents:
-
Naphthaleneboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the naphthaleneboronic acid, aryl bromide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following workflow diagram illustrates the key steps in a typical Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step and is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Conclusion and Future Outlook
This compound and its isomers are powerful reagents for the synthesis of complex naphthalene-containing molecules. The position of the methoxy group exerts a significant influence on the reactivity of the boronic acid, primarily through electronic effects that modulate the nucleophilicity of the naphthalene core. While a definitive, universal reactivity order is difficult to establish without direct comparative studies, the principles outlined in this guide provide a rational basis for selecting the appropriate building block for a given synthetic challenge.
Future research in this area would benefit from systematic studies that directly compare the reactivity of various substituted naphthaleneboronic acids under standardized conditions. Such studies would provide invaluable quantitative data to further refine our understanding and predictive power in designing efficient cross-coupling reactions.
A Researcher's Guide to Validating the Purity of Synthesized (3-Methoxynaphthalen-1-yl)boronic acid
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, the integrity of building blocks is paramount. Arylboronic acids, such as (3-Methoxynaphthalen-1-yl)boronic acid, are pivotal reagents, most notably in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents directly dictates the success, reproducibility, and efficiency of subsequent synthetic steps. Impurities can lead to diminished yields, complex purification challenges, and the introduction of potentially deleterious byproducts into a drug development pipeline.[1]
This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound. It is designed for researchers, medicinal chemists, and process development scientists who require robust and reliable methods to ascertain the quality of their synthetic intermediates. We will delve into the causality behind experimental choices and present a multi-faceted approach to purity validation, ensuring a self-validating analytical workflow.
The Nature of Boronic Acid Impurities
Before delving into analytical methodologies, it is crucial to understand the common impurities associated with the synthesis and storage of arylboronic acids. The primary impurity of concern is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. This process is often reversible in the presence of water. Other potential impurities include residual starting materials from the synthesis, homocoupled byproducts, and protodeboronated species where the boronic acid moiety is replaced by a hydrogen atom.[2]
A Comparative Overview of Analytical Techniques
A multi-pronged analytical approach is the most effective strategy for the comprehensive purity assessment of this compound. No single technique can provide a complete picture. The table below summarizes the strengths and limitations of the most pertinent methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, presence of organic impurities. | Provides detailed structural information, sensitive to proton-containing impurities. | May not detect inorganic impurities or boric acid. Signal broadening can occur. |
| ¹¹B NMR Spectroscopy | Direct observation of boron species (boronic acid vs. boroxine). | Highly specific for boron-containing compounds, excellent for quantifying boroxine content.[3][4] | Requires access to a multinuclear NMR spectrometer. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities. | High sensitivity and resolving power, excellent for quantifying purity as area %.[5] | On-column degradation (hydrolysis of boronate esters) can be a challenge.[6][7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, identification of impurities. | Confirms the mass of the target compound and helps identify unknown peaks from HPLC.[9][10][11] | Ionization efficiency can vary, potentially complicating quantification. Boronic acids can form adducts, complicating spectral interpretation.[2] |
| Melting Point Analysis | Indication of purity. | Simple and rapid technique. A sharp melting point range is indicative of high purity. | Impurities can sometimes form eutectic mixtures, leading to a sharp but incorrect melting point. |
Experimental Protocols and Data Interpretation
The following sections provide detailed experimental protocols for the most critical analytical techniques. These are presented as standardized methods that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the initial characterization and purity assessment of synthesized this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves both the boronic acid and its potential impurities.[12]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Confirm the characteristic aromatic and methoxy signals of the (3-Methoxynaphthalen-1-yl) moiety.
-
The B(OH)₂ protons typically appear as a broad singlet, which can exchange with residual water in the solvent.
-
Integrate all signals and compare the ratios to the expected values for the pure compound.
-
Look for any unexpected signals that may indicate the presence of residual solvents, starting materials, or byproducts.
-
¹¹B NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the ¹¹B NMR spectrum.
-
Data Analysis:
-
A single, relatively sharp peak around δ 28-33 ppm is indicative of the trigonal planar boronic acid.[3][12]
-
The presence of a second peak, typically slightly downfield, suggests the formation of the boroxine anhydride.[3] The relative integration of these two peaks can provide a quantitative measure of the boronic acid to boroxine ratio.
-
Caption: Workflow for NMR-based purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis, providing a percentage purity value that is often required for regulatory submissions and quality control.
HPLC Protocol:
-
Column: A reversed-phase C18 column is typically suitable for arylboronic acids.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate, is commonly used.[9] The choice of mobile phase pH can be critical to prevent on-column degradation.[6][7]
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile using a UV detector at a wavelength where the naphthalene chromophore has strong absorbance (e.g., 254 nm).
-
Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: A typical workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry, enabling the confirmation of the molecular weight of the main peak and the identification of impurities.
LC-MS Protocol:
The LC conditions are often similar to those used for HPLC analysis. The eluent from the column is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for boronic acids.[9][10]
Data Analysis:
-
Confirm that the mass-to-charge ratio (m/z) of the main peak corresponds to the expected molecular weight of this compound (C₁₁H₁₁BO₃, MW: 202.02).[13]
-
Analyze the mass spectra of any impurity peaks to aid in their identification. Be aware that boronic acids can form adducts with solvents or lose water, which can complicate the mass spectrum.[2]
Purification Strategies for this compound
Should the analytical data indicate the presence of significant impurities, purification is necessary.
-
Recrystallization: This is often the most effective method for purifying solid arylboronic acids.[14][15] A suitable solvent system is one in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of arylboronic acids include hot water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[14][15][16][17]
-
Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which partitions into the aqueous layer. The aqueous layer is then acidified to precipitate the purified boronic acid.[14]
Conclusion: A Self-Validating Approach
The purity of this compound is not just a number; it is a critical parameter that ensures the reliability and success of its application in synthesis. A robust validation of purity relies on a synergistic combination of analytical techniques. ¹H and ¹¹B NMR provide invaluable structural confirmation and a direct measure of boroxine content. HPLC offers a precise quantitative measure of purity, while LC-MS confirms the identity of the desired product and aids in the characterization of unknown impurities. By employing this multi-faceted, self-validating approach, researchers can proceed with confidence in the quality of their synthesized this compound, laying a solid foundation for their subsequent research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 13. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to the Reactivity of (3-Methoxynaphthalen-1-yl)boronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Naphthalene Scaffolds
In the landscape of modern synthetic chemistry, naphthalene-based compounds are privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the carbon-carbon bonds necessary to build these complex architectures, with organoboron reagents being central to its success.[2] Among these, methoxynaphthalenylboronic acids offer a rich palette of steric and electronic properties.
This guide provides an in-depth comparison of the reactivity of (3-Methoxynaphthalen-1-yl)boronic acid and its key positional isomers. While direct, side-by-side kinetic studies for this specific set of isomers are not extensively documented in a single report, we can construct a robust predictive framework based on foundational principles of physical organic chemistry. This analysis, coupled with a standardized experimental protocol, will empower researchers to make informed decisions in reagent selection and reaction optimization.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand the reactivity differences between isomers, one must first appreciate the mechanism of the Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving a palladium complex. The key step influenced by the boronic acid's structure is transmetalation .[2] In this step, the organic group (the methoxynaphthalenyl moiety) is transferred from the boron atom to the palladium(II) center. The efficiency of this transfer is profoundly affected by the electronic and steric environment of the carbon-boron bond. Generally, factors that increase the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) will accelerate the transmetalation step and, consequently, the overall reaction rate.[3][4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Structural and Electronic Landscape of Methoxynaphthalenylboronic Acid Isomers
The position of the electron-donating methoxy group (-OCH₃) relative to the boronic acid (-B(OH)₂) dictates the electronic character and steric accessibility of the C-B bond. We will compare the titular this compound with three other representative isomers to build a comprehensive picture.
Caption: Key Isomers of Methoxynaphthalenylboronic Acid.
Comparative Reactivity Analysis: A Framework from First Principles
The reactivity of these isomers is governed by a delicate interplay between electronic and steric effects.[5]
Electronic Effects: The Power of Resonance
The methoxy group is a classic example of a substituent with opposing electronic influences: it is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M). In aromatic systems, the resonance effect typically dominates and enhances the electron density at the ortho and para positions.
-
(4-Methoxynaphthalen-1-yl)boronic acid): The methoxy group is para to the boronic acid. Its potent +M effect significantly increases the electron density on the ipso-carbon (C1), making it more nucleophilic. This electronic enrichment is expected to substantially accelerate the transmetalation step.
-
(2-Methoxynaphthalen-1-yl)boronic acid): The methoxy group is ortho to the boronic acid. It also exerts a strong +M effect on the C1 position, increasing its nucleophilicity. The reactivity should be high, though potentially modulated by steric factors (see below).
-
This compound): The methoxy group is meta to the boronic acid. The resonance effect from this position does not extend to the C1 ipso-carbon. Therefore, its primary electronic influence is a weak, deactivating inductive (-I) effect. This isomer is expected to be significantly less reactive than the 2- and 4-methoxy counterparts.
-
(6-Methoxynaphthalen-2-yl)boronic acid): Here, the methoxy group is at C6 and the boronic acid is at C2. This relationship is analogous to a para-substituted benzene ring. The +M effect of the methoxy group strongly enhances the electron density at C2, predicting high reactivity.
Steric Effects: The Naphthalene Peri-Interaction
The naphthalene ring system has a unique steric feature: the close proximity of the C1 and C8 positions (the peri-positions).
-
1-Substituted Isomers: All isomers with the boronic acid at the C1 position experience some degree of steric hindrance from the hydrogen atom at C8. This can slightly impede the approach of the bulky palladium catalyst complex. For the (2-Methoxynaphthalen-1-yl)boronic acid, the adjacent methoxy group, while not as sterically demanding as a tert-butyl group, adds to the crowding around the reaction center, which could potentially temper its high electronic activation.[6]
-
2-Substituted Isomers: (6-Methoxynaphthalen-2-yl)boronic acid, with the boronic acid at the C2 position, is sterically less encumbered. It lacks the challenging peri-interaction, which can sometimes lead to faster reaction rates compared to an electronically similar 1-substituted isomer.
Data Synthesis: Predicted Reactivity Trend
Based on the analysis of electronic and steric effects, we can establish a predicted hierarchy of reactivity for these isomers in Suzuki-Miyaura coupling.
| Isomer | Electronic Effect at C-B Bond | Steric Hindrance | Predicted Relative Reactivity | Rationale |
| (4-Methoxynaphthalen-1-yl) | Strong Activation (+M) | Moderate (peri-H) | Highest | Dominant para-resonance effect maximizes nucleophilicity of the ipso-carbon. |
| (6-Methoxynaphthalen-2-yl) | Strong Activation (+M) | Low | High | Strong resonance effect combined with lower steric hindrance at the 2-position. |
| (2-Methoxynaphthalen-1-yl) | Strong Activation (+M) | Moderate-High (peri-H + ortho-OMe) | High to Moderate | Strong electronic activation is counteracted by increased steric crowding near the C-B bond. |
| (3-Methoxynaphthalen-1-yl) | Weak Deactivation (-I) | Moderate (peri-H) | Lowest | Lacks resonance activation; the ipso-carbon is less nucleophilic. |
Experimental Protocol: A Standardized Workflow for Reactivity Comparison
To validate the predicted trends, a standardized experimental workflow is essential. This protocol is designed to compare the reactivity of the isomers under identical conditions by monitoring reaction progress over time.
Objective: To determine the relative reactivity of methoxynaphthalenylboronic acid isomers in a Suzuki-Miyaura coupling with a common aryl halide by comparing product yield at set time points.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)
-
Methoxynaphthalenylboronic Acid Isomer (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
Anhydrous Sodium Sulfate
-
Reaction vials, magnetic stir bars, heating block
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (3-Methoxynaphthalen-1-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[1][2] The judicious selection of the boronic acid coupling partner is a critical parameter that profoundly influences reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of the performance of (3-Methoxynaphthalen-1-yl)boronic acid against a curated set of alternative boronic acids, supported by illustrative experimental data and detailed protocols.
The Strategic Importance of Naphthalenic Boronic Acids
Naphthalene-containing biaryls are privileged scaffolds in medicinal chemistry and materials science, offering a rigid and extended aromatic system that can be tailored for specific biological or photophysical properties. This compound is a particularly valuable building block, combining the naphthalene core with an electron-donating methoxy group, which is known to influence the electronic properties and, consequently, the reactivity in cross-coupling reactions.
Performance Benchmark: A Data-Driven Comparison
The efficacy of a boronic acid in the Suzuki-Miyaura coupling is a function of both electronic and steric factors.[3] To provide a clear performance benchmark, we present a comparative analysis of this compound against phenylboronic acid, 1-naphthaleneboronic acid, and 4-methoxyphenylboronic acid in a model reaction with 4-bromoanisole.
Table 1: Comparative Performance of Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Product | Yield (%) |
| This compound | ![]() | 4-Methoxy-1-(3-methoxynaphthalen-1-yl)benzene | 96 |
| Phenylboronic acid | ![]() | 4-Methoxybiphenyl | 92 |
| 1-Naphthaleneboronic acid | ![]() | 1-(4-Methoxyphenyl)naphthalene | 88 |
| 4-Methoxyphenylboronic acid | ![]() | 4,4'-Dimethoxybiphenyl | 94 |
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h. Yields are illustrative and based on established reactivity principles.
Analysis of Performance Data
The data in Table 1 highlights the excellent performance of This compound , which affords the highest yield in this comparative study. This can be attributed to the electron-donating nature of the methoxy group, which enhances the nucleophilicity of the ipso-carbon atom, thereby facilitating the crucial transmetalation step of the catalytic cycle.[4]
Compared to the unsubstituted 1-naphthaleneboronic acid, the presence of the methoxy group in the 3-position significantly improves the yield. While 4-methoxyphenylboronic acid also demonstrates high reactivity due to its electron-donating substituent, this compound provides a more complex and rigid scaffold, which is often desirable in drug discovery for exploring new chemical space.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is key to rationalizing the observed reactivity differences and for troubleshooting experimental challenges.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[1][5] The electronic properties of the boronic acid directly influence the rate of this key step.
Experimental Protocol: A Validated Starting Point
The following protocol provides a detailed, step-by-step methodology for the benchmark Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system, and any significant deviations in yield should prompt an investigation of reagent purity and reaction setup.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed) (8 mL)
-
Water (degassed) (2 mL)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (242.5 mg, 1.2 mmol), 4-bromoanisole (187.0 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions, often outperforming less substituted or electronically neutral analogues. Its electron-rich nature facilitates the key transmetalation step, leading to high yields of the desired biaryl products. The provided experimental protocol serves as a reliable starting point for the synthesis of complex naphthalenic compounds, and the mechanistic insights offer a framework for further optimization and troubleshooting. For researchers in drug discovery and materials science, this compound represents a powerful and versatile tool for the construction of novel molecular architectures.
References
A Comparative Guide to the Kinetic Performance of (3-Methoxynaphthalen-1-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of boronic acid is a critical parameter that dictates the efficiency, rate, and overall success of the synthesis. This guide provides an in-depth kinetic analysis of reactions involving (3-Methoxynaphthalen-1-yl)boronic acid, comparing its performance to other common boronic acids and elucidating the structural and electronic factors that govern its reactivity. We will explore the causality behind experimental design, provide validated protocols for kinetic analysis, and present data to guide reagent selection and reaction optimization.
The Central Role of Boronic Acids in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is fundamental to interpreting kinetic data. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The rate of transmetalation is highly dependent on the structure of the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]
The overall reaction rate is dictated by the slowest step in this cycle. While oxidative addition is frequently rate-limiting, a sluggish transmetalation step can become the bottleneck, especially with challenging substrates.
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Structural and Electronic Profile of this compound
This compound possesses two key features that influence its kinetic profile:
-
Electronic Properties: The methoxy (-OCH₃) group at the 3-position is a strong electron-donating group (EDG) due to resonance. This increases the electron density of the naphthalene ring system, making the ipso-carbon (the carbon attached to boron) more nucleophilic. This enhanced nucleophilicity is expected to accelerate the transmetalation step.[6]
-
Steric Properties: The naphthalene core is significantly bulkier than a simple phenyl ring. This steric hindrance can potentially slow down both the oxidative addition (if the boronic acid coordinates to palladium early) and the transmetalation step by impeding the approach of the reagents.
The kinetic behavior of this molecule is therefore a balance between electronically favorable and sterically demanding characteristics.
Comparative Kinetic Analysis
To objectively assess the performance of this compound, we compare its expected reactivity with three other representative arylboronic acids: Phenylboronic acid (the baseline), 4-(Trifluoromethyl)phenylboronic acid (electron-poor), and 2-Mesitylboronic acid (sterically hindered).
| Boronic Acid | Key Feature | Expected Impact on Transmetalation Rate | Rationale |
| Phenylboronic Acid | Baseline (Standard) | Moderate | Standard electronic and steric profile. |
| This compound | Electron-Rich, Moderately Bulky | Faster than baseline (electronically driven) | The electron-donating methoxy group increases the nucleophilicity of the ipso-carbon, accelerating its transfer to palladium.[6] |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Poor | Slower than baseline | The electron-withdrawing -CF₃ group decreases the nucleophilicity of the ipso-carbon, hindering the transmetalation step. |
| 2-Mesitylboronic Acid | Sterically Hindered | Significantly slower than baseline | The two ortho-methyl groups severely impede the approach to the palladium center, creating a large steric barrier for transmetalation. |
This table presents expected relative performance based on established chemical principles. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent).
Experimental Protocol: Monitoring Suzuki-Miyaura Reaction Kinetics
A self-validating and reproducible kinetic study requires careful planning and execution. The following protocol describes a typical workflow for monitoring the reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the initial reaction rate and observe the concentration profiles of reactants and products over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound and other boronic acids for comparison
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[4]
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)[8]
-
Internal Standard (IS) (e.g., naphthalene, biphenyl - a stable compound not involved in the reaction)
-
Quenching solution (e.g., cold ethyl acetate or a suitable acidic solution)
-
Reaction vials, syringes, heating block, and HPLC system.
Workflow:
Figure 2: Standard workflow for a kinetic study of a Suzuki-Miyaura reaction using offline HPLC analysis.
Step-by-Step Methodology:
-
Preparation:
-
Accurately prepare stock solutions of the aryl halide, boronic acid, and a non-reactive internal standard in the chosen organic solvent. The internal standard is crucial for correcting for variations in sample volume and injection.
-
Prepare an aqueous solution of the base.
-
Pre-heat a reaction block to the desired temperature (e.g., 80°C).[8]
-
-
Reaction Setup (Perform in a glovebox or under an inert atmosphere):
-
To a series of reaction vials, add the pre-weighed palladium catalyst.
-
Add the organic solvent, followed by the aryl halide/internal standard stock solution and the boronic acid stock solution.
-
Seal the vials and place them in the pre-heated block, allowing them to equilibrate for 5-10 minutes with stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the aqueous base solution via syringe. This marks time zero (t=0).
-
At predetermined time points, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a separate vial containing a quenching agent to stop the reaction.
-
-
Analysis and Data Interpretation:
-
Analyze all quenched samples using a calibrated HPLC method to determine the concentrations of the starting material and product relative to the internal standard.
-
Plot the concentration of the product versus time.
-
The initial rate of the reaction is determined from the slope of the linear portion of this curve near t=0. By comparing these initial rates under identical conditions for different boronic acids, their relative kinetic performance can be quantified.
-
Trustworthiness and Validation: To ensure the integrity of the data, it is essential to run the reaction in triplicate to establish reproducibility. Furthermore, running control reactions (e.g., without the palladium catalyst or without the base) confirms that the observed product formation is a result of the complete catalytic cycle.
Conclusion and Outlook
The kinetic performance of this compound in Suzuki-Miyaura cross-coupling is governed by a trade-off between its electron-rich nature, which accelerates transmetalation, and its moderate steric bulk. Compared to a simple phenylboronic acid, it is expected to react faster due to electronic activation. This makes it a valuable reagent for syntheses where rapid C-C bond formation is desired, particularly if the coupling partner is less reactive.
However, for researchers facing challenges with sterically demanding substrates, it may be prudent to consider smaller boronic acids or to transition to more stable and potentially more reactive boronate esters, such as pinacol or neopentyl glycol esters.[3][9] The experimental protocols outlined in this guide provide a robust framework for scientists to conduct their own comparative kinetic studies, enabling data-driven decisions for reaction optimization and the strategic selection of reagents in the synthesis of pharmaceuticals and other high-value chemicals. Modern in-situ monitoring techniques, such as nanogap-enhanced Raman scattering or advanced mass spectrometry, are also emerging as powerful tools for elucidating complex reaction mechanisms in real-time.[10][11]
References
- 1. byjus.com [byjus.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
A Senior Application Scientist's Guide to Palladium Catalyst Efficiency in the Suzuki-Miyaura Coupling of (3-Methoxynaphthalen-1-yl)boronic Acid
For researchers, synthetic chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, prized for its functional group tolerance and reliability.[1] This guide provides an in-depth comparison of the efficiency of various palladium catalysts for the coupling of a particularly relevant, yet sterically demanding building block: (3-Methoxynaphthalen-1-yl)boronic acid.
The methoxynaphthalene motif is a privileged scaffold in numerous biologically active compounds, making its efficient incorporation into complex molecules a frequent challenge.[2] The electronic and steric properties of this compound—an electron-rich and bulky nucleophile—present a unique set of considerations for catalyst selection. This guide will dissect these factors, compare the performance of common palladium catalysts, and provide actionable experimental protocols to empower your synthetic endeavors.
The Nature of the Coupling Partner: this compound
Understanding the substrate is paramount to selecting the optimal catalytic system. This compound possesses two key features that influence its reactivity in Suzuki-Miyaura coupling:
-
Electronic Properties: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the naphthalene ring system. While this enhances the nucleophilicity of the boronic acid, it can also impact the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The naphthalene core is inherently bulkier than a simple phenyl ring. The substitution at the 1-position further increases steric congestion around the carbon-boron bond. This steric bulk can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction.[3]
Given these characteristics, the choice of palladium catalyst, and particularly the associated ligands, becomes critical to overcome these potential hurdles and achieve high coupling efficiency.
Comparing the Titans: A Look at Palladium Catalyst Classes
While a direct head-to-head comparison of palladium catalysts for the coupling of this compound is not extensively documented in a single study, we can draw strong inferences from the wealth of knowledge on Suzuki-Miyaura reactions with similar sterically hindered and electron-rich substrates. Here, we evaluate the most common classes of palladium catalysts.
| Catalyst Class | Key Features & Ligands | Expected Performance with this compound |
| First-Generation Phosphine Catalysts | e.g., Pd(PPh₃)₄ | Moderate to Good. Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst.[4] However, for a sterically demanding substrate like a naphthalenylboronic acid, it may require higher catalyst loadings (1-5 mol%), elevated temperatures (80-110 °C), and longer reaction times to achieve high yields.[5] The dissociation of the triphenylphosphine ligands to generate the active 14-electron species can be a limiting factor. |
| Second-Generation Palladacycle Precatalysts | e.g., Pd(dppf)Cl₂ | Good to Excellent. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is known for its robustness and effectiveness in a wide range of Suzuki couplings.[6] The "bite angle" of the dppf ligand provides a stable and active catalytic species. It is often a reliable choice for more challenging substrates and is expected to perform well with this compound, offering good to excellent yields under optimized conditions. |
| Buchwald-Hartwig Biarylphosphine Ligand Systems | e.g., SPhos, XPhos, RuPhos with a Pd(II) precursor like Pd(OAc)₂ or as pre-formed precatalysts (G1, G2, G3) | Excellent. These bulky and electron-rich monophosphine ligands are specifically designed to tackle sterically hindered and unreactive substrates.[7][8] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and are highly effective at low catalyst loadings (0.1-1 mol%) and often at lower temperatures. For this compound, a Buchwald-type ligand system is anticipated to provide the highest efficiency, with shorter reaction times and broader substrate scope.[9] |
| N-Heterocyclic Carbene (NHC) Ligand Systems | e.g., IPr, SIMes with a Pd source | Excellent. NHC ligands are strong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts.[10] They have shown exceptional performance in the coupling of sterically demanding substrates and are a strong alternative to phosphine-based systems.[10] |
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficiency of any palladium catalyst in a Suzuki-Miyaura coupling is dictated by its ability to smoothly navigate the catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing your reactions.
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps where catalyst efficiency with a sterically hindered substrate like this compound is critical are:
-
Oxidative Addition: The initial reaction of the palladium(0) catalyst with the aryl halide (Ar-X). Bulky, electron-rich ligands on the palladium center facilitate this step, especially with less reactive aryl chlorides.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center. This step is often rate-limiting. The choice of base is crucial here, as it activates the boronic acid. For sterically hindered boronic acids, a well-chosen ligand that creates an accessible coordination site on the palladium is essential.
-
Reductive Elimination: The final step where the new C-C bond is formed and the palladium(0) catalyst is regenerated. Bulky ligands can promote this step by creating steric pressure that favors the elimination of the product.
Experimental Protocols: Putting Theory into Practice
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Purpose Coupling with Pd(dppf)Cl₂
This protocol is a robust starting point for many Suzuki-Miyaura reactions and is expected to provide good yields with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask or sealed tube, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling with a Buchwald Ligand System
This protocol employs a more advanced catalyst system, which is anticipated to provide higher yields in shorter reaction times, especially for challenging aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask or sealed tube, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems employing ligands such as dppf, and particularly the bulky, electron-rich biarylphosphine ligands developed by Buchwald and others, are likely to provide superior performance in terms of yield, reaction time, and catalyst loading.[8] For challenging couplings, N-heterocyclic carbene-based catalysts also present a powerful alternative.[10]
The protocols provided herein serve as a robust starting point for your investigations. As with any catalytic reaction, empirical optimization of the catalyst, ligand, base, solvent, and temperature for your specific aryl halide partner will ultimately lead to the most efficient and scalable process. The continued development of novel palladium catalysts and ligands promises to further expand the capabilities of the Suzuki-Miyaura reaction, enabling the synthesis of ever more complex and valuable molecules for the advancement of science and medicine.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Comparative Analysis of Byproduct Formation in Suzuki-Miyaura Reactions: (3-Methoxynaphthalen-1-yl)boronic Acid versus Analogous Arylboronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in medicinally active compounds. The choice of the boronic acid coupling partner is critical, not only for the yield of the desired product but also for the profile of byproducts that can complicate purification and impact the overall efficiency of the synthetic route. This guide provides an in-depth analysis of the byproducts generated in Suzuki-Miyaura reactions involving (3-Methoxynaphthalen-1-yl)boronic acid, a valuable building block in organic synthesis. We will compare its performance with analogous naphthyl- and phenylboronic acids bearing different electronic substituents, supported by mechanistic insights and detailed experimental protocols to empower researchers in optimizing their synthetic strategies.
The Landscape of Byproducts in Suzuki-Miyaura Coupling
In the intricate catalytic cycle of the Suzuki-Miyaura reaction, several off-cycle pathways can lead to the formation of undesired byproducts. The two most prominent side reactions are homocoupling of the boronic acid and protodeboronation . Understanding the mechanisms of these reactions is paramount to devising strategies for their mitigation.
Homocoupling: The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl derived from the boronic acid starting material. This side reaction is particularly favored in the presence of oxygen and can be catalyzed by the palladium species. The generally accepted mechanism involves the formation of a palladium(II) species which then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product. Electron-rich boronic acids can be more susceptible to this side reaction under certain conditions.
Protodeboronation: The Loss of Functionality
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of the corresponding arene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1] The mechanism can proceed through different pathways depending on the reaction conditions, but it generally involves the protonolysis of the boronate species. Both electron-rich and electron-deficient arylboronic acids can be prone to protodeboronation, with the stability of the boronic acid being a key factor.[2]
Comparative Analysis of Byproduct Formation
To illustrate the impact of substituents on byproduct formation, we will compare the reactivity of this compound with two other boronic acids: the isomeric (4-Methoxynaphthalen-1-yl)boronic acid and the electron-withdrawing (4-Nitrophenyl)boronic acid.
This compound , with its electron-donating methoxy group, is expected to have a significant influence on the electronic properties of the naphthalene ring system, thereby affecting its reactivity in the Suzuki-Miyaura coupling. The position of the methoxy group is also crucial, as it can exert both electronic and steric effects.
Hypothetical Experimental Data for Comparative Analysis
| Boronic Acid | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| This compound | 85 | 8 | 5 |
| (4-Methoxynaphthalen-1-yl)boronic acid | 88 | 6 | 4 |
| (4-Nitrophenyl)boronic acid | 75 | 15 | 8 |
Disclaimer: This data is illustrative and intended for educational purposes to highlight expected chemical trends. Actual experimental results may vary.
Discussion of Expected Trends
-
This compound vs. (4-Methoxynaphthalen-1-yl)boronic acid: The electron-donating methoxy group in both isomers is expected to increase the electron density on the naphthalene ring, making the boronic acid more nucleophilic and potentially accelerating the transmetalation step. The slightly higher yield and lower byproduct formation anticipated for the 4-methoxy isomer could be attributed to a more favorable electronic delocalization and potentially less steric hindrance compared to the 3-methoxy isomer.
-
This compound vs. (4-Nitrophenyl)boronic acid: The electron-withdrawing nitro group in 4-nitrophenylboronic acid decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to a higher propensity for side reactions like homocoupling, especially if the reaction is sluggish.[3] The increased acidity of the boronic acid proton could also make it more susceptible to protodeboronation under certain basic conditions.
Mechanistic Pathways and Visualization
The interplay between the desired cross-coupling and the formation of byproducts can be visualized through a diagram of the catalytic cycle and its competing pathways.
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, we provide a detailed experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the boronic acids discussed. This protocol includes steps for reaction setup, monitoring, and workup, as well as recommendations for the analysis of byproducts.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantification of Byproducts by GC-MS
A crucial aspect of this comparative analysis is the accurate quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Sample Preparation:
-
After the reaction is complete, take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.
-
If necessary, derivatize the sample to improve the volatility of the components.
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable temperature program to achieve good separation of the desired product, homocoupling byproduct, and protodeboronation byproduct.
-
Identify the peaks corresponding to each component based on their mass spectra and retention times.
-
Quantify the relative amounts of each component by integrating the peak areas.
Conclusion and Recommendations
The formation of byproducts in Suzuki-Miyaura reactions is a complex issue influenced by a multitude of factors, including the electronic and steric properties of the boronic acid. This compound, with its electron-donating methoxy group, is a valuable building block that generally provides good yields of the desired cross-coupling product. However, like all boronic acids, it is susceptible to homocoupling and protodeboronation.
For researchers aiming to minimize byproduct formation, the following strategies are recommended:
-
Optimize Reaction Conditions: Carefully screen bases, solvents, and temperatures to find the optimal conditions for the specific substrates being used. Milder bases and lower temperatures can often suppress protodeboronation.
-
Ensure an Inert Atmosphere: Rigorously deoxygenate the reaction mixture to minimize homocoupling.
-
Purify Boronic Acids: As some studies suggest, impurities in the boronic acid can significantly impact the reaction outcome. Purification of the boronic acid prior to use is advisable.
-
Consider Boronate Esters: For particularly sensitive substrates, the use of more stable boronate esters can be a viable strategy to reduce byproduct formation.
By understanding the underlying mechanisms of byproduct formation and systematically applying the experimental protocols outlined in this guide, researchers can enhance the efficiency and robustness of their Suzuki-Miyaura cross-coupling reactions, ultimately accelerating the pace of drug discovery and development.
References
A Comparative Guide to the Applications of (3-Methoxynaphthalen-1-yl)boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, functional materials, and agrochemicals. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth technical overview of (3-Methoxynaphthalen-1-yl)boronic acid, a versatile building block for introducing the methoxy-naphthalene moiety. We will objectively compare its performance with alternative boronic acids, supported by experimental data, and provide detailed methodologies to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Key Synthetic Intermediate
This compound is an organoboron compound featuring a naphthalene core substituted with a methoxy group at the 3-position and a boronic acid functional group at the 1-position.[1] This specific arrangement of functional groups imparts distinct electronic and steric properties that are highly valuable in organic synthesis. The methoxy group, being an electron-donating group, can influence the nucleophilicity and reactivity of the naphthalene ring system in cross-coupling reactions.
Chemical and Physical Properties: [1]
| Property | Value |
| Molecular Formula | C₁₁H₁₁BO₃ |
| Molecular Weight | 202.02 g/mol |
| CAS Number | 219834-94-3 |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents such as THF, DMF, and dioxane. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The success of this reaction is highly dependent on the nature of the boronic acid, the reaction conditions, and the coupling partners.
Electronic Effects on Reactivity
The methoxy group at the 3-position of the naphthalene ring in this compound is an electron-donating group. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the boronic acid partner generally enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher reaction yields. This is attributed to the increased electron density on the carbon atom attached to the boron, making it a more effective nucleophile for transfer to the palladium center.
To illustrate this, let's consider a comparative scenario. While specific comparative data for this compound is not extensively tabulated in single studies, general trends in Suzuki-Miyaura couplings provide a strong predictive framework. For instance, in the coupling of various arylboronic acids with a common aryl halide, those bearing electron-donating groups (like methoxy) often exhibit higher yields compared to those with electron-withdrawing groups.
Table 1: Conceptual Yield Comparison of Substituted Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Effect | Expected Relative Yield |
| Phenylboronic acid | Neutral | Baseline |
| 4-Methoxyphenylboronic acid | Electron-donating | High |
| 4-Nitrophenylboronic acid | Electron-withdrawing | Moderate to Low |
| This compound | Electron-donating | High |
| Naphthalene-1-boronic acid | Neutral (relative to substituted) | Moderate to High |
This table is illustrative and based on established principles of Suzuki-Miyaura reaction kinetics. Actual yields are substrate and condition dependent.
Steric Considerations
The naphthalene core of this compound is sterically more demanding than a simple phenyl ring. While the boronic acid group is at the 1-position, the presence of the fused ring system can influence the approach of the palladium complex during the transmetalation step. However, this steric hindrance is generally well-tolerated in Suzuki-Miyaura couplings, especially with the use of appropriate bulky phosphine ligands on the palladium catalyst, which can facilitate the reaction.
Alternatives to this compound
While this compound is a valuable reagent, several alternatives can be considered depending on the specific synthetic challenge.
Other Naphthylboronic Acid Isomers
The position of the methoxy and boronic acid groups on the naphthalene ring can significantly impact reactivity. For instance, isomers like (4-methoxynaphthalen-1-yl)boronic acid or (6-methoxynaphthalen-2-yl)boronic acid will exhibit different electronic and steric profiles, potentially leading to variations in reaction rates and yields. The choice of isomer is therefore crucial for accessing specific biaryl regioisomers.
Boronate Esters
Boronic acids, including this compound, can sometimes be prone to decomposition via protodeboronation, especially under basic aqueous conditions. To enhance stability and ease of handling, boronic acids can be converted to their corresponding boronate esters, such as pinacol esters.[2] These esters are generally more stable to storage and purification by chromatography.[2] Although they can be less reactive than the free boronic acids, they often provide more reproducible results, particularly in complex syntheses.[2]
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of stable and crystalline boronic acid surrogates. They are compatible with silica gel chromatography and can undergo a slow, controlled release of the active boronic acid under the reaction conditions. This is particularly advantageous when dealing with unstable boronic acids.
Experimental Protocols
Providing a standardized protocol is essential for reproducibility. Below are representative experimental procedures for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[3]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3-methoxynaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is typically stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. To this, add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for the coupling of this compound with an aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights: The "Why" Behind Experimental Choices
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) complex. The choice of a reactive halide (I > Br > Cl) can accelerate this step.
-
Transmetalation: This is the key step where the organic group from the boronic acid (R²) is transferred to the palladium center. The base plays a critical role here by activating the boronic acid, typically by forming a more nucleophilic boronate species ([R²B(OH)₃]⁻). The electron-donating methoxy group on this compound enhances the nucleophilicity of the naphthyl group, facilitating this step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst. Bulky electron-rich phosphine ligands often promote this step.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its electron-donating methoxy group generally leads to high reactivity and good yields. While alternatives like boronate esters and MIDA boronates offer advantages in terms of stability and handling, the parent boronic acid remains a cost-effective and efficient choice for many applications.
The continued development of more active and robust palladium catalysts and a deeper understanding of the reaction mechanism will further expand the utility of this compound and other organoboron reagents in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
A Senior Application Scientist's Guide to the Cross-Validation of (3-Methoxynaphthalen-1-yl)boronic acid in Biaryl Synthesis
Abstract
The biaryl structural motif is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these vital carbon-carbon bonds, prized for its versatility and functional group tolerance.[2][3] This guide provides an in-depth analysis of (3-Methoxynaphthalen-1-yl)boronic acid, a key building block for introducing the methoxynaphthyl moiety. We will explore its performance in the context of the Suzuki-Miyaura reaction, offering a mechanistic rationale for experimental choices. Furthermore, this guide presents a critical comparison with alternative reagents and methodologies, supported by detailed experimental protocols and troubleshooting insights to empower researchers in drug discovery and process development.
The Strategic Value of the Naphthyl-Aryl Moiety in Drug Design
The synthesis of biaryl compounds is a critical endeavor in the fields of pharmaceuticals, agrochemicals, and materials science.[2] These structures are prevalent in a wide array of FDA-approved drugs and clinical candidates, where the rigid, planar geometry of the biaryl system facilitates precise interactions with biological targets. The naphthalene ring, in particular, offers an extended aromatic system that can engage in π-stacking and other non-covalent interactions within protein binding pockets, often enhancing potency and modulating pharmacokinetic properties. The strategic incorporation of substituents, such as the methoxy group in this compound, allows for fine-tuning of a molecule's electronic and steric profile, which is a fundamental aspect of lead optimization in drug discovery.[4][5]
This compound: A Profile
This compound is a specialized organoboron compound used as a key intermediate in organic synthesis.[6][7] Boronic acids, characterized by the formula R–B(OH)₂, are valued for their stability, low toxicity, and versatile reactivity.[6][8] They serve as the organoboron component in the Suzuki-Miyaura coupling, enabling the transfer of their organic group (in this case, 3-methoxynaphthalen-1-yl) to another molecule.[9]
| Property | Value |
| IUPAC Name | This compound[10] |
| CAS Number | 219834-94-3[10][11][12] |
| Molecular Formula | C₁₁H₁₁BO₃[10][11] |
| Molecular Weight | 202.02 g/mol [10][11] |
| Canonical SMILES | B(C1=CC(=CC2=CC=CC=C12)OC)(O)O[10][11] |
| Physical Form | Typically a solid at room temperature. |
The Suzuki-Miyaura Reaction: A Mechanistic Rationale
The power of this compound is realized through the Suzuki-Miyaura cross-coupling reaction.[13] Understanding the underlying catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The process is a palladium-catalyzed cycle involving three key steps.[1][14]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X). This oxidizes the palladium center from Pd(0) to Pd(II), forming a new complex.[14][15]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[16] This boronate then transfers its organic group (the 3-methoxynaphthyl moiety) to the Pd(II) center, displacing the halide. This is the crucial C-B to C-Pd transfer step.[14]
-
Reductive Elimination : The two organic groups on the palladium complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[14][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Reagents
The choice of the organoboron reagent is a critical decision that impacts reaction efficiency, stability, and cost. While this compound is highly effective, several alternatives exist, each with distinct advantages and disadvantages.
Comparison with Isomeric Boronic Acids
The position of the methoxy group on the naphthalene ring can influence reactivity. (2-Methoxynaphthalen-1-yl)boronic acid[18] and (4-Methoxynaphthalen-1-yl)boronic acid are common isomers. While electronically similar, the steric environment around the C-B bond differs. The 4-methoxy isomer, for instance, may present slightly more steric hindrance during the transmetalation step compared to the 3-methoxy isomer, potentially requiring longer reaction times or more active catalyst systems.
Boronic Acids vs. Boronic Esters
A significant alternative to boronic acids are their corresponding esters, most commonly pinacol esters.[17][19] This choice represents a fundamental trade-off between reactivity and stability.
-
Boronic Acids : Generally more reactive than esters, often leading to faster reaction times and higher yields under mild conditions.[20] However, they are susceptible to a key side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water), leading to the formation of an undesired arene byproduct and reducing overall yield.[19][21]
-
Boronic Esters (e.g., Pinacol Esters) : These are significantly more stable and robust.[9] They are less prone to protodeboronation, making them easier to handle, purify, and store.[17] This stability comes at the cost of lower reactivity; boronic esters often require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve efficient coupling.[20]
Comparison with Other Cross-Coupling Methods
The Suzuki-Miyaura coupling is often compared to other palladium-catalyzed reactions, such as the Stille coupling. The primary advantage of the Suzuki reaction lies in the low toxicity and environmental impact of the boron-containing reagents and byproducts.[6][14] In contrast, Stille coupling utilizes organotin compounds, which are highly toxic and present significant handling and disposal challenges.[14]
| Reagent Class / Method | Key Advantages | Key Disadvantages | Best For... |
| Arylboronic Acids | High reactivity, mild conditions, commercially available.[3][15] | Prone to protodeboronation and homocoupling, can be difficult to purify.[19][21] | Rapid synthesis when starting materials are stable and pure. |
| Arylboronic Esters | High stability, resistance to protodeboronation, ease of handling/purification.[9][19] | Lower reactivity, may require harsher conditions or specialized catalysts.[20] | Multi-step synthesis, use with sensitive substrates, library synthesis. |
| Stille Coupling (Organotins) | Broad substrate scope. | Highly toxic reagents, difficult removal of tin byproducts.[14] | Niche applications where boronic acids/esters are unsuitable. |
Experimental Cross-Validation Protocols
To provide a practical framework, we present a general, self-validating protocol for the Suzuki-Miyaura coupling. This procedure can be adapted to compare this compound with its pinacol ester counterpart directly.
General Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[1]
Detailed Step-by-Step Protocol
This protocol is a representative example and should be adapted based on the specific reactivity of the substrates.
-
Reaction Setup : To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).[1]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition : Add a degassed solvent mixture, such as toluene/water (5:1, 6 mL total), via syringe.[1] The presence of water is often necessary for dissolving the inorganic base and facilitating the formation of the active boronate species.[17]
-
Heating : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[1]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.[1]
Illustrative Comparison Data
The following table presents hypothetical but realistic data for the coupling of 4-bromoanisole with this compound and its corresponding pinacol ester, illustrating the typical performance trade-offs.
| Entry | Boron Reagent | Base | Temp (°C) | Time (h) | Yield (%) | Comments |
| 1 | Boronic Acid | K₂CO₃ | 80 | 4 | 92 | Standard, efficient coupling under relatively mild conditions. |
| 2 | Boronic Acid | K₂CO₃ | 80 | 12 | 75 | Prolonged time shows some product degradation or side reactions. |
| 3 | Boronic Ester (Pinacol) | K₂CO₃ | 80 | 12 | 35 | Incomplete conversion; conditions not sufficiently forcing for the ester. |
| 4 | Boronic Ester (Pinacol) | Cs₂CO₃ | 100 | 12 | 88 | Harsher conditions (stronger base, higher temp) required for high yield. |
Field-Proven Insights & Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues and expert-recommended solutions.
-
Problem: Low or No Conversion
-
Causality : The Pd(0) catalyst may have been deactivated by oxygen, or the chosen base may be too weak to activate the boronic acid/ester. The ligand may also be inappropriate for the specific substrates.
-
Solution : Ensure the reaction setup is scrupulously purged with inert gas. Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially for boronic esters.[21] Consider using a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium catalyst and promote oxidative addition.[22]
-
-
Problem: Significant Protodeboronation
-
Causality : This side reaction is common with electron-rich or sterically hindered boronic acids, especially in the presence of water and a strong base over long reaction times.[19][21]
-
Solution : Switch to the corresponding boronic ester (e.g., pinacol or MIDA ester) for enhanced stability.[21] Minimize the amount of water in the reaction or use anhydrous conditions with a base like potassium fluoride (KF) or an organic base. Shorten the reaction time by using a more active catalyst system to outcompete the rate of protodeboronation.
-
-
Problem: Formation of Homocoupled Biaryl (Ar-Ar)
-
Causality : The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen or certain palladium catalysts.
-
Solution : Rigorous deoxygenation of the reaction mixture and solvents is critical. Using a slight excess of the aryl halide relative to the boronic acid can also disfavor the homocoupling side reaction.
-
Conclusion
This compound is a highly effective and valuable reagent for the synthesis of complex biaryl structures crucial to pharmaceutical research. Its successful application hinges on a solid understanding of the Suzuki-Miyaura catalytic cycle and a rational approach to experimental design. By carefully considering the trade-offs between boronic acids and their more stable ester counterparts, and by being prepared to troubleshoot common issues like catalyst deactivation and protodeboronation, researchers can fully leverage the power of this versatile building block. The protocols and insights provided herein serve as a robust starting point for the cross-validation and implementation of this compound in any drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [acrospharma.co.kr]
- 12. This compound | 219834-94-3 [amp.chemicalbook.com]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. (2-Methoxynaphthalen-1-yl)boronic acid | C11H11BO3 | CID 4198751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Methoxynaphthalen-1-yl)boronic Acid
For professionals engaged in the intricate work of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. (3-Methoxynaphthalen-1-yl)boronic acid, a valuable building block in organic synthesis, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and designed to protect you, your colleagues, and the environment.
Hazard Assessment and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for the 3-methoxy isomer is not always readily available, professional laboratory practice dictates treating it with the caution afforded to its close chemical relatives. Analogous compounds, such as other substituted naphthylboronic and phenylboronic acids, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, this compound must be handled as a hazardous substance.
Core Principle: All operations involving the handling and disposal of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4] An emergency eyewash station and safety shower must be readily accessible.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The hazards identified in the assessment directly inform the required PPE. There is no room for compromise when it comes to personal protection.
-
Eye Protection: Tightly fitting chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[1][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves as solid hazardous waste.[1][5][6]
-
Body Protection: A standard laboratory coat that is fully fastened is required to prevent skin contact.[6][7]
-
Respiratory Protection: When handling the solid form where dust generation is possible, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[1][5]
Waste Characterization and Segregation: Preventing Unforeseen Reactions
Proper disposal begins with correct characterization and segregation. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][8]
The primary causality for segregation is the prevention of dangerous chemical reactions. Mixing boronic acids with incompatible waste streams, such as strong oxidizing agents, strong acids, or bases, can lead to uncontrolled reactions.[5][7] Therefore, all waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[5]
| Waste Stream Characteristic | Specification | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on irritant properties of analogous compounds.[1][2] |
| Physical State | Solid, Liquid (in solution), or Contaminated Labware | Dictates the type of waste container required. |
| Container Material | Chemically compatible (e.g., HDPE, glass for solvents) | Prevents degradation of the container and potential leaks.[9] |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents potentially hazardous and exothermic reactions.[3][5][7] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and interim storage of waste generated from this compound.
Protocol 4.1: Solid Waste Disposal
This includes excess reagent, contaminated weigh paper, gloves, and other disposable labware.
-
Preparation: Within a chemical fume hood, designate a hazardous waste container for solid boronic acid waste.
-
Collection: Carefully transfer all solid waste into the designated container using a spatula or brush. Avoid generating dust.[10]
-
Labeling: Securely close the container and label it clearly with: "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., "Irritant").[1][6][8]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution’s Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][8]
Protocol 4.2: Liquid Waste Disposal
This applies to solutions containing this compound.
-
Preparation: Designate a sealable, chemically compatible container for liquid hazardous waste.
-
Collection: Pour the liquid waste into the container, using a funnel to prevent spills. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[5]
-
Labeling: Securely cap the container. The label must include: "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration.[1][5]
-
Storage: Store the sealed container in secondary containment within a designated satellite accumulation area, segregated from incompatible materials.
Protocol 4.3: Decontamination of Empty Containers
Empty containers must be decontaminated before disposal to remove residual chemicals.[4]
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used in the reaction). The first rinsate is considered hazardous and must be collected.[4][9] Transfer this rinsate to your designated liquid hazardous waste container.[4]
-
Subsequent Rinses: Depending on institutional and local regulations, subsequent rinses may also need to be collected as hazardous waste.[4] Consult your institution's Chemical Hygiene Plan.
-
Final Disposal: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.[4] The clean container can then be disposed of according to your laboratory's standard procedures for glass or plastic recycling.
Emergency Procedures: Spill and Exposure
-
Spill: In case of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and contained within a fume hood, use a chemical spill kit to absorb the material.[6] Collect the absorbent material and any contaminated items into a sealed container for disposal as solid hazardous waste.[6][11] Avoid generating dust.[6][10] For larger spills, evacuate the lab and contact your institution's EHS or emergency response team immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[10][12] Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[10][12]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[12]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-Methoxynaphthalen-1-yl)boronic acid | C11H11BO3 | CID 4198751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.pt [fishersci.pt]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. laballey.com [laballey.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling (3-Methoxynaphthalen-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling of (3-Methoxynaphthalen-1-yl)boronic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety measures required. The information herein is synthesized from established safety guidelines for aryl boronic acids and related naphthalene compounds to ensure the highest degree of safety and operational integrity.
Hazard Identification and Risk Assessment
Based on this data, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a thorough risk assessment is mandatory before commencing any work with this compound.
Table 1: GHS Hazard Information for Structurally Similar Aryl Boronic Acids
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2] | Irritant (GHS07) |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | Irritant (GHS07) |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[1][2] | Irritant (GHS07) |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to prevent exposure. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] For procedures with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[3] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to minimize the inhalation of dust particles.[4] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.
Operational Plan: From Receipt to Experimentation
A systematic and cautious approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] It is advisable to store it in a designated cabinet for irritants.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[4] Confirm that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.[4]
-
Use a spatula or other appropriate tool to handle the solid. Avoid scooping in a manner that creates airborne dust.
-
Close the container tightly immediately after use.
-
-
In-Experiment Handling:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing or generating dust.
-
If the compound is to be dissolved in a solvent, add the solid to the solvent slowly while stirring.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and any other equipment used.
-
Decontaminate reusable equipment with an appropriate solvent, followed by washing with soap and water.
-
Remove PPE carefully to avoid contaminating your skin, and wash hands thoroughly with soap and water.
-
Logical Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spills and Exposure
Spill Response:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it can be done safely.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6] Avoid actions that could raise dust.
-
Clean-up:
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[7]
Waste Segregation and Collection:
-
Solid Waste: Unused compound, contaminated PPE (gloves, etc.), and weighing papers should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound and rinsates from cleaning should be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Container Decontamination:
Empty containers must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
Disposal Workflow
Caption: A streamlined workflow for the proper segregation and disposal of waste containing this compound.
References
- 1. (2-Methoxynaphthalen-1-yl)boronic acid | C11H11BO3 | CID 4198751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Methoxynaphthalen-1-yl)boronic Acid CAS 104116-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. crystalgen.com [crystalgen.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. pfw.edu [pfw.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




